Fmoc-Leu-ODhbt: Mechanistic Insights and Applications in Solid-Phase Peptide Synthesis
Executive Summary In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency of the coupling step dictates the overall yield and purity of the final peptide. While in situ activation using uronium/aminium s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficiency of the coupling step dictates the overall yield and purity of the final peptide. While in situ activation using uronium/aminium salts (e.g., HBTU, HATU) is ubiquitous, preformed active esters remain indispensable for specific applications, such as automated synthesizers, library generation, and difficult sequence couplings[1]. Fmoc-Leu-ODhbt (Fmoc-L-leucine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) represents a specialized class of preformed active esters.
As a Senior Application Scientist, I present this technical whitepaper to elucidate the structural advantages, self-indicating mechanistic properties, and validated experimental protocols for utilizing Fmoc-Leu-ODhbt in advanced peptide synthesis workflows.
Chemical Structure and Quantitative Properties
Fmoc-Leu-ODhbt is an active ester derived from the coupling of Fmoc-protected L-leucine with 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HO-Dhbt). The ODhbt leaving group is structurally tuned to enhance electrophilicity at the carbonyl carbon while providing a unique spectrophotometric feedback mechanism.
Table 1: Physicochemical Properties of Fmoc-Leu-ODhbt
ODhbt esters are inherently more reactive than standard HOBt (hydroxybenzotriazole) esters[4]. The presence of the triazine ring in the Dhbt moiety increases the electron-withdrawing capacity of the leaving group, accelerating the nucleophilic attack by the resin-bound primary amine. Furthermore, the neighboring group participation of the carbonyl oxygen in the Dhbt ring stabilizes the transition state, which significantly suppresses oxazolone formation—the primary pathway for racemization during peptide coupling.
The Self-Indicating Feedback Loop
The most distinct operational advantage of ODhbt esters is their self-indicating property[5][6]. When Fmoc-Leu-ODhbt is introduced to a resin containing free amino groups, the basicity of the amine deprotonates the transiently released HO-Dhbt, forming the Dhbt anion. This anion exhibits a bright yellow color (absorbing strongly around 440 nm). As the acylation proceeds and the free amines are consumed, the local pH drops, and the yellow color fades. This provides a real-time, visual or spectrophotometric confirmation of coupling completion, eliminating the guesswork in difficult sequences[6].
Figure 1: Mechanistic pathway of the self-indicating acylation using Fmoc-Leu-ODhbt.
Comparative Analysis of Active Esters
To justify the selection of Fmoc-Leu-ODhbt over other preformed esters, we must evaluate their operational parameters in automated and manual SPPS[1].
Table 2: Comparison of Preformed Active Esters in SPPS
The following protocol outlines a self-validating workflow for incorporating Fmoc-Leu-ODhbt into a growing peptide chain. The causality behind these steps is rooted in maximizing the kinetic efficiency of the active ester while utilizing its self-indicating properties to prevent premature termination of the coupling cycle.
Reagent Preparation
Resin Preparation: Ensure the peptide-resin (e.g., 0.1 mmol scale) has been successfully deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF to remove residual base[1].
Ester Solubilization: Dissolve 0.3 mmol (3 equivalents) of Fmoc-Leu-ODhbt in a minimal volume of anhydrous DMF (typically 2-3 mL). Note: Unlike standard in situ activation, no additional coupling reagents (like DIC or HBTU) or bases (like DIPEA) are required, which prevents base-catalyzed side reactions[5].
Coupling Workflow
Addition: Add the Fmoc-Leu-ODhbt solution directly to the reaction vessel containing the deprotected peptide-resin.
Observation (The Causality Check): Within seconds of addition, observe the resin bed and solution. A distinct bright yellow color must develop. This confirms the presence of free, reactive amines on the resin[6]. If the solution remains colorless, the previous Fmoc deprotection failed.
Agitation: Gently agitate the reaction vessel at room temperature.
Monitoring: Monitor the reaction visually or via a spectrophotometer flow cell (at 440 nm). The coupling is deemed complete when the yellow color completely dissipates, returning to a colorless or pale state. This typically takes 30 to 60 minutes depending on steric hindrance.
Washing: Drain the reaction vessel and wash the peptide-resin alternately with DMF and Isopropyl Alcohol (IPA) (3 x 3 mL each) to remove the liberated HO-Dhbt and unreacted ester[1].
Figure 2: Step-by-step SPPS coupling cycle utilizing the self-indicating Fmoc-Leu-ODhbt active ester.
Conclusion
Fmoc-Leu-ODhbt is a highly specialized, kinetically privileged active ester. By eliminating the need for exogenous coupling reagents and bases, it minimizes side reactions and racemization. Furthermore, its built-in spectrophotometric feedback loop provides researchers with an unparalleled, self-validating mechanism to ensure coupling efficiency in real-time, making it a critical tool for synthesizing complex or sterically hindered peptide sequences.
References
US5233044A - Active esters for solid phase peptide synthesis
Source: Google Patents
URL
Synthetic Peptides for Antibody Production
Source: Erasmus University Repository
URL:[Link]
Fmoc-Leu-ODhbt Chemical Properties and CAS 114119-83-4
Source: LookChem / Quality Systems
URL:[Link]
Understanding Fmoc-Leu-ODhbt mechanism of action in SPPS
Mechanistic Dynamics of Fmoc-Leu-ODhbt in Solid-Phase Peptide Synthesis: A Comprehensive Technical Guide Executive Summary In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving high coupling efficiency whil...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Dynamics of Fmoc-Leu-ODhbt in Solid-Phase Peptide Synthesis: A Comprehensive Technical Guide
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving high coupling efficiency while maintaining stereochemical integrity is paramount. Fmoc-Leu-ODhbt (CAS No. 114119-83-4)[1] represents a highly specialized class of pre-activated amino acid esters designed to address these challenges. By utilizing the 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (Dhbt-OH) leaving group, this molecule drives rapid peptide bond formation, suppresses racemization, and uniquely establishes a self-validating colorimetric system that provides real-time visual feedback on reaction completion[2][3].
This technical guide dissects the chemical causality, mechanistic pathways, and field-proven protocols for deploying Fmoc-Leu-ODhbt in advanced peptide engineering.
The Chemical Architecture of Fmoc-Leu-ODhbt
Fmoc-Leu-ODhbt is a pre-activated ester comprising an Fmoc-protected leucine residue esterified with a Dhbt-OH auxiliary[3].
The Causality of Pre-Activation:
Traditional SPPS often relies on in situ activation using reagents like DIC (diisopropylcarbodiimide) paired with additives like HOBt. However, in situ activation can lead to undesirable side reactions, such as the guanidinylation of the N-terminal amine or premature Fmoc cleavage. By utilizing a pre-activated ODhbt ester, researchers bypass the need for primary coupling reagents in the reaction vessel. The ester is inherently electrophilic and ready for nucleophilic attack, ensuring a cleaner reaction profile, particularly for sterically hindered or sensitive sequences[4].
Mechanistic Causality: Acylation and Stereochemical Integrity
During peptide elongation, the primary pathway for racemization is the formation of an intermediate oxazolone at the activated C-terminus. The ODhbt ester mitigates this risk through precise stereoelectronic control.
When the nucleophilic N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of Fmoc-Leu-ODhbt, the Dhbt-OH leaving group provides critical neighboring group participation. The internal hydrogen bonding capabilities and steric bulk of the benzotriazine ring stabilize the transition state. This accelerates the rate of the desired acylation reaction, allowing it to vastly outcompete the slower, racemization-inducing oxazolone formation pathway. Empirical data demonstrates that Dhbt-OH is highly competitive with other premium additives like HOAt in suppressing epimerization[5].
The Self-Validating System: Colorimetric Reaction Monitoring
The most profound operational advantage of Fmoc-Leu-ODhbt is its intrinsic ability to report its own reaction status. This transforms a standard coupling step into a self-validating protocol, eliminating the immediate need for destructive, secondary assays like the Kaiser (Ninhydrin) test.
The Acid-Base Equilibrium:
Release: As the coupling proceeds, Dhbt-OH is cleaved and released into the reaction matrix[6].
Deprotonation: Dhbt-OH is a weak acid. If unreacted, basic N-terminal amines remain on the solid support, they rapidly deprotonate the released Dhbt-OH to form the Dhbt-O⁻ anion [2][6].
Visual Indicator: The Dhbt-O⁻ anion is intensely yellow, exhibiting a distinct absorbance maximum at λ = 440 nm[2].
Endpoint Resolution: As the Fmoc-Leu-ODhbt continuously acylates the free amines, the local concentration of basic sites drops to zero. Without a base to sustain the anion, the equilibrium shifts entirely back to the protonated, colorless Dhbt-OH state. The dissipation of the yellow color provides absolute, visual confirmation of quantitative coupling[6].
Fig 1: Mechanistic workflow of Fmoc-Leu-ODhbt acylation and colorimetric self-validation.
Comparative Analysis of Coupling Auxiliaries
To contextualize the efficacy of the ODhbt ester, the following table summarizes the quantitative and qualitative properties of standard SPPS leaving groups and additives[2][5][6].
This protocol leverages the intrinsic properties of the ODhbt ester to create a self-validating workflow.
Phase 1: Resin Preparation & Deprotection
Resin Swelling: Suspend the target resin in N,N-Dimethylformamide (DMF) at a ratio of approximately 10 mL/gram of resin. Agitate gently for 30 minutes to maximize pore accessibility[4].
Fmoc Cleavage: Treat the resin with 20% piperidine in DMF. Perform one 5-minute treatment, followed by a second 10-minute treatment[6].
Critical Washing: Wash the resin extensively with DMF (5 x 15 mL). Mechanistic Note: Piperidine is highly basic. If residual piperidine remains, it will prematurely deprotonate the Dhbt-OH in the next step, yielding a false-positive yellow color[6].
Phase 2: Self-Validating Acylation
4. Ester Addition: Dissolve 3.0 equivalents (based on resin substitution) of Fmoc-Leu-ODhbt in a minimal volume of DMF. Add this solution directly to the deprotected resin[4]. (Note: No additional DIC or HATU is required).
5. Colorimetric Initiation: Upon addition, observe the reaction matrix. The presence of free N-terminal amines will immediately deprotonate the released Dhbt-OH, turning the resin bed and solution an intense yellow[2][6].
6. Agitation & Monitoring: Shake the reaction mixture at room temperature. Monitor the color metric visually or via a spectrophotometer at 440 nm[2][4].
7. Endpoint Validation: Continue agitation until the yellow color completely dissipates (typically 1 to 2 hours). The return to a colorless state guarantees that all basic amines have been quantitatively acylated[6].
Phase 3: Post-Coupling Clearance
8. Resin Filtration: Filter the resin to remove the reaction solvent.
9. Washing: Wash the resin thoroughly with DMF (3 x 15 mL) and Dichloromethane (DCM) (3 x 15 mL) to clear the protonated Dhbt-OH leaving group and any unreacted ester[4]. The sequence is now ready for the next cycle.
Conclusion
Fmoc-Leu-ODhbt is a highly optimized tool for solid-phase peptide synthesis. By merging the high reactivity and racemization-suppressing traits of the benzotriazine core with an elegant, acid-base colorimetric indicator system, it provides researchers with a robust, self-validating mechanism. This dual functionality ensures both the structural integrity of the synthesized peptide and the operational efficiency of the laboratory workflow.
References
[5]Title: Novel acylation catalysts in peptide synthesis: derivatives of N-hydroxytriazoles and N-hydroxytetrazoles | Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) | URL:5
[4]Title: Technical Support Information Bulletin 1179 - Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters | Source: Peptide.com | URL:4
[2]Title: Synthesis of Glycopeptides Containing Carbohydrate and Peptide Recognition Motifs | Source: Chemical Reviews (ACS Publications) | URL:2
[3]Title: A Facile One-Pot Synthesis of 3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine and Derivatives | Source: e-EROS Encyclopedia of Reagents for Organic Synthesis (via ResearchGate) | URL:3
[1]Title: CAS No.114119-83-4, Fmoc-Leu-ODhbt Suppliers | Source: LookChem | URL:1
[6]Title: United States Patent: US 7,563,770 B2 | Source: Google Patents | URL:6
Advanced Applications of Fmoc-Leu-ODhbt in Solid-Phase Peptide Synthesis: A Technical Whitepaper
The Chemical Imperative of Fmoc-Leu-ODhbt In the highly demanding field of Solid-Phase Peptide Synthesis (SPPS), the efficiency of amide bond formation and the suppression of epimerization dictate the success of complex...
Author: BenchChem Technical Support Team. Date: April 2026
The Chemical Imperative of Fmoc-Leu-ODhbt
In the highly demanding field of Solid-Phase Peptide Synthesis (SPPS), the efficiency of amide bond formation and the suppression of epimerization dictate the success of complex peptide assembly. Fmoc-Leu-ODhbt (Fmoc-L-leucine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) represents a specialized class of pre-activated amino acids designed to address the fundamental limitations of traditional in situ coupling reagents.
As a Senior Application Scientist, I frequently observe that reliance on standard carbodiimide chemistry (e.g., DIC/HOBt) introduces variables such as incomplete activation, formation of toxic byproducts (e.g., diisopropylurea), and elevated risks of racemization via oxazolone intermediates. Fmoc-Leu-ODhbt bypasses these issues by providing a stable, highly reactive, and sterically optimized ester that enables a self-validating, feedback-controlled synthetic environment.
Mechanistic Causality of Self-Indication and Stereopreservation
The defining advantage of ODhbt esters over other active esters—such as pentafluorophenyl (OPfp) or N-hydroxysuccinimide (OSu)—is their inherent [1].
When Fmoc-Leu-ODhbt is introduced to a peptidyl-resin with a free N-terminal α-amino group, the nucleophilic attack releases the leaving group, Dhbt-OH. In the neutral environment of N,N-Dimethylformamide (DMF), Dhbt-OH is colorless. However, the unreacted basic amino groups on the resin immediately abstract a proton from the released Dhbt-OH, generating the Dhbt-O⁻ anion , which exhibits a strong, bright yellow absorbance at λmax ≈ 440 nm.
As the acylation reaction proceeds and the free amines are consumed to form peptide bonds, the basicity of the microenvironment drops. This forces a thermodynamic equilibrium shift: the Dhbt-O⁻ anion is reprotonated back to the colorless Dhbt-OH state. Consequently, the fading of the yellow color provides a real-time, non-destructive photometric readout of reaction completion, eliminating the need for manual, destructive sampling assays like the Kaiser test.
Mechanistic pathway of Dhbt-OH release and ionization generating the yellow signal.
Quantitative Data & Comparative Analysis
To justify the selection of Fmoc-Leu-ODhbt over alternative activation strategies, we must evaluate the thermodynamic and kinetic profiles of the reagents. The table below summarizes the empirical performance metrics of common Leucine coupling strategies.
Activation Strategy
Coupling Kinetics
Racemization Risk
Self-Indicating
Byproduct Toxicity
Fmoc-Leu-ODhbt
Very Fast
Extremely Low
Yes (Yellow to Colorless)
Low
Fmoc-Leu-OPfp
Fast
Low
No
Moderate (Pentafluorophenol)
Fmoc-Leu-OSu
Moderate
Low
No
Low
Fmoc-Leu-OH + DIC
Fast
Moderate to High
No
High (Diisopropylurea)
Data synthesis based on established [2].
Self-Validating Experimental Protocols
The following methodology details the integration of Fmoc-Leu-ODhbt into an SPPS workflow. This protocol is designed as a self-validating system ; the intrinsic chemical properties of the reagents provide direct feedback on the success of each step, ensuring high-fidelity peptide elongation.
Protocol: Coupling of Fmoc-Leu-ODhbt with Photometric Monitoring
Step 1: Resin Preparation and Swelling
Action: Suspend the Fmoc-deprotected peptidyl-resin (e.g., PEG-based or Polystyrene) in anhydrous DMF for 30 minutes.
Causality: Proper solvation expands the polymer matrix, maximizing the diffusion rate of the bulky Fmoc-Leu-ODhbt molecule into the porous network. Insufficient swelling leads to truncated sequences due to steric hindrance at the reaction sites.
Step 2: Active Ester Addition
Action: Dissolve 3.0 equivalents of Fmoc-Leu-ODhbt in a minimal volume of DMF. Add the solution directly to the swollen resin. Crucial: Do not add external bases (like DIPEA) at this stage.
Causality: The ester is pre-activated. Introducing an external base would prematurely deprotonate the Dhbt-OH leaving group, causing a false-positive yellow signal that masks the actual state of the resin-bound amines.
Step 3: Real-Time Colorimetric Monitoring
Action: Agitate the reaction vessel gently. Observe the immediate formation of a bright yellow color in the resin bed and solution. Continue agitation until the yellow color completely dissipates to a clear/colorless state (typically 20–45 minutes).
Causality: The yellow color strictly correlates with the presence of unreacted N-terminal amines. Its disappearance is a thermodynamic guarantee that >99% of the amines have been acylated. If the yellow color persists beyond 60 minutes, it indicates a difficult coupling (e.g., due to secondary structure aggregation), prompting the immediate need for a double-coupling cycle or chaotropic agents.
Step 4: Washing and Next Cycle Preparation
Action: Drain the reaction vessel and wash the resin thoroughly with DMF (5 × 1 min).
Causality: Removes residual Dhbt-OH and unreacted active ester. Failure to wash thoroughly will result in sequence insertion errors during the subsequent Fmoc deprotection step.
Workflow of SPPS using Fmoc-Leu-ODhbt with self-indicating colorimetric monitoring.
Advanced Biochemical Applications
The high reactivity and self-monitoring capabilities of Fmoc-Leu-ODhbt make it indispensable for synthesizing complex, sterically hindered, or highly sensitive biochemical molecules:
Glycopeptide Synthesis: The synthesis of glycopeptides containing delicate carbohydrate recognition motifs requires mild conditions to prevent β-elimination of the sugar moieties. Dhbt esters have been successfully utilized to assemble [3], as their high reactivity allows for complete coupling without the need for harsh, prolonged heating or excessive basic conditions.
Antimicrobial Peptides (AMPs): The synthesis of highly hydrophobic and aggregation-prone sequences, such as [4] targeting multidrug-resistant Klebsiella pneumoniae, heavily relies on Fmoc-active ester chemistry. The self-indicating nature of ODhbt esters allows researchers to pinpoint exactly where sequence aggregation causes coupling stalls, enabling targeted intervention (e.g., adding pseudoprolines) rather than blind synthesis failure.
References
Atherton, E., Holder, J. L., Meldal, M., Sheppard, R. C., & Valerio, R. M. (1988). Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.[Link]
Jakobsen, M. H., Buchardt, O., Holm, A., & Meldal, M. (1991). A new facile one-pot preparation of pentafluorophenyl (Pfp) and 3,4-dihydro-4-oxo-1,2,3-benzotriazine-3-yl (Dhbt) esters of Fmoc amino acids. Tetrahedron Letters.[Link]
Seitz, O., & Wong, C. H. (2000). Synthesis of Glycopeptides Containing Carbohydrate and Peptide Recognition Motifs. Chemical Reviews.[Link]
Zaarour, M., et al. (2021). Antibacterial activity of peptide derivatives of dermaseptins against multidrug-resistant Klebsiella pneumoniae and Staphylococcus epidermis. PMC / National Institutes of Health.[Link]
Exploratory
Precision in Solid-Phase Peptide Synthesis: A Comparative Analysis of Fmoc-Leu-ODhbt and Alternative Activated Esters
Executive Summary In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficient coupling of sterically hindered or highly hydrophobic amino acids—such as Leucine—remains a persistent challenge. While in situ ac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the efficient coupling of sterically hindered or highly hydrophobic amino acids—such as Leucine—remains a persistent challenge. While in situ activation using uronium/aminium salts (e.g., HATU, HBTU) is standard practice, it carries the risk of N-terminal guanidinylation and premature chain termination during sluggish couplings. Pre-formed activated esters offer a robust alternative. This whitepaper provides an in-depth mechanistic and operational analysis of Fmoc-Leu-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) compared to traditional active esters like OPfp, OBt, and OSu. We explore the causality behind its exceptional racemization resistance and its unique self-indicating properties, providing researchers with self-validating protocols for complex peptide assembly.
The Mechanistic Imperative for Pre-Activated Esters
The synthesis of peptides containing consecutive hydrophobic residues (such as poly-Leucine tracts) often induces inter-chain hydrogen bonding and
β
-sheet formation on the solid support. This aggregation causes severe steric hindrance, drastically reducing the kinetics of subsequent acylation steps [1].
When standard in situ coupling reagents (like HATU or DIC/HOBt) are applied to these "difficult sequences," the extended reaction times required for completion expose the unreacted resin-bound amine to the coupling reagent itself. In the case of uronium salts, this leads to irreversible guanidinylation of the N-terminus, permanently capping the peptide and reducing overall yield [2].
Pre-formed activated esters bypass this side reaction entirely. Because the carboxyl group of the incoming amino acid (e.g., Fmoc-Leu-OH) is already activated and purified, no excess coupling reagent is introduced to the resin. Among the available pre-activated species, the ODhbt ester stands out due to its high crystalline stability, superior reaction kinetics compared to pentafluorophenyl (OPfp) esters, and intrinsic colorimetric feedback [3].
Chemical Profiling: ODhbt vs. Alternative Activated Esters
To understand the superiority of ODhbt in specific contexts, we must compare it against the historical standard of active esters.
OPfp (Pentafluorophenyl) Esters: Highly stable and widely used, but their baseline aminolysis rate is relatively slow. They typically require the addition of HOBt as a catalyst to achieve practical coupling times in SPPS.
OSu (N-Hydroxysuccinimide) Esters: Excellent for solution-phase bioconjugation but generally too sluggish for routine SPPS.
OBt (Benzotriazole) Esters: Highly reactive but difficult to isolate and store as pre-formed esters; they are usually generated in situ.
ODhbt Esters: Combine the shelf-stability of OPfp esters with a reactivity profile that exceeds OBt esters. Crucially, ODhbt esters exhibit remarkable resistance to base-catalyzed racemization via the 5(4H)-oxazolone pathway, preserving the chiral integrity of the Leucine
α
-carbon[4].
Quantitative Comparison of Activated Esters
Activated Ester Type
Relative Reactivity
Racemization Potential
Shelf Stability (Pre-formed)
Self-Indicating Capability
ODhbt
High
Very Low
Excellent (Crystalline)
Yes (Bright Yellow)
OPfp
Low (Requires HOBt)
Low
Excellent
No
OBt
High
Low
Poor (Usually in situ)
No
OSu
Very Low
Moderate
Good
No
The ODhbt Advantage: Self-Indicating Kinetics
The most defining feature of Fmoc-Leu-ODhbt is its ability to act as a self-validating system during the coupling phase. The leaving group, 3-hydroxy-4-oxo-1,2,3-benzotriazine (HODhbt), possesses an acidic hydroxyl proton.
When Fmoc-Leu-ODhbt is introduced to the resin, the aminolysis reaction releases free HODhbt. In the presence of the basic, unreacted N-terminal amines on the resin, HODhbt ionizes to form a stable anion salt, which exhibits a brilliant yellow color (absorbance max at ~304 nm). As the acylation proceeds and the free amines are consumed to form the neutral peptide bond, the equilibrium shifts. The yellow color progressively fades, rendering the solution colorless upon absolute completion [5].
Figure 1: Mechanistic pathway of the self-indicating coupling reaction using Fmoc-Leu-ODhbt.
This causality—where the presence of the target reactant (free amine) directly sustains the indicator signal—eliminates the need for destructive, off-resin tests (like the Kaiser test) and allows for automated, real-time spectrophotometric monitoring.
Experimental Workflows and Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the Fmoc-Leu-ODhbt ester and its subsequent application in SPPS.
Protocol 1: Synthesis of Fmoc-Leu-ODhbt (Pre-Activation)
Rationale: Synthesizing the active ester off-resin ensures that no dehydrating agents (like DCC/DIC) or their byproducts (e.g., DCU) interact with the growing peptide chain.
Dissolution: Dissolve 1.0 equivalent (eq) of Fmoc-Leu-OH and 1.05 eq of HODhbt in anhydrous Tetrahydrofuran (THF) at 0°C under an inert nitrogen atmosphere.
Activation: Add 1.0 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise to the chilled solution.
Incubation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 2 hours.
Filtration: Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.
Crystallization: Evaporate the THF under reduced pressure. Recrystallize the crude Fmoc-Leu-ODhbt from a mixture of ethyl acetate and hexane to yield highly pure, stable crystals.
Protocol 2: SPPS Coupling with Spectrophotometric Validation
Rationale: Utilizing the self-indicating property of ODhbt ensures that difficult Leucine couplings are driven to absolute completion without arbitrary time limits.
Deprotection: Treat the resin-bound peptide with 20% piperidine in Dimethylformamide (DMF) for 10 minutes to remove the terminal Fmoc group.
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to remove all traces of piperidine. Critical Step: Residual piperidine will falsely maintain the yellow color of HODhbt.
Coupling: Dissolve 3.0 eq of the purified Fmoc-Leu-ODhbt in minimal DMF and add it to the resin.
Monitoring: Observe the immediate formation of a bright yellow color. For automated systems, monitor the UV absorbance at 304 nm.
Validation: Allow the reaction to proceed until the yellow color completely dissipates (absorbance at 304 nm returns to baseline). If the color persists beyond 3 hours, it indicates severe steric hindrance; a fresh addition of Fmoc-Leu-ODhbt may be required.
Cleavage/Next Cycle: Wash the resin with DMF and proceed to the next Fmoc deprotection cycle.
The selection of coupling reagents in peptide synthesis must be dictated by the specific steric and chemical demands of the sequence. While in situ activation remains the workhorse of modern SPPS, the pre-activated Fmoc-Leu-ODhbt ester provides an unparalleled solution for hydrophobic, aggregation-prone sequences. By eliminating the risk of N-terminal guanidinylation, suppressing racemization, and providing a self-validating colorimetric feedback loop, ODhbt esters grant researchers precise control over the most difficult coupling steps in drug development and synthetic biology.
References
Carpino, L. A., et al. "Evolution of amide bond formation." ARKIVOC, Semantic Scholar. Available at: [Link]
Albericio, F., et al. "Coupling agents for peptide synthesis." US Patent 8217169B2, Google Patents.
Hudson, D., et al. "N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters." US Patent 5952497A, Google Patents.
Foundational
Principles and Applications of Fmoc-Leu-ODhbt in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving near-100% coupling efficiency is paramount to preventing deletion sequences and complex purification bottlenecks. While in situ activa...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of Solid-Phase Peptide Synthesis (SPPS), achieving near-100% coupling efficiency is paramount to preventing deletion sequences and complex purification bottlenecks. While in situ activation using carbodiimides or uronium salts (e.g., HATU, TBTU) is standard practice, the use of pre-activated esters such as Fmoc-Leu-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) offers a highly specialized, self-validating approach. This technical guide explores the mechanistic causality, experimental protocols, and kinetic advantages of utilizing ODhbt active esters, specifically focusing on the incorporation of Leucine residues in complex peptide sequences.
Mechanistic Foundations of ODhbt Active Esters
The Chemistry of ODhbt Activation
The efficiency of an active ester is dictated by the stability of its leaving group. The ODhbt moiety features an electron-withdrawing triazine ring that highly polarizes the ester carbonyl, making it exceptionally susceptible to nucleophilic attack by the free N-terminal amine on the resin. Unlike standard OSu (N-hydroxysuccinimide) or OPfp (pentafluorophenyl) esters, ODhbt esters exhibit rapid acylation kinetics while maintaining a remarkably low risk of epimerization, a critical factor when coupling chiral amino acids like L-Leucine.
The "Self-Indicating" Phenomenon: A Causal Analysis
The defining characteristic of Fmoc-Leu-ODhbt is its intrinsic colorimetric feedback loop, which acts as a real-time monitor for coupling efficiency. The causality of this phenomenon is rooted in acid-base chemistry:
Nucleophilic Attack & Cleavage: As the free amine on the resin attacks the Fmoc-Leu-ODhbt carbonyl, the ODhbt-OH leaving group is liberated into the solvent.
Salt Formation (The Yellow Chromophore): ODhbt-OH is mildly acidic. It immediately donates a proton to the unreacted free amines remaining on the resin, forming an ion pair (salt). The resulting deprotonated ODhbt anion is a highly delocalized chromophore that absorbs strongly at 440 nm, turning the resin and solution a brilliant yellow.
Depletion & Color Fading: As the acylation reaction proceeds, the free amines are consumed to form neutral amide bonds. Without basic free amines to stabilize the ion pair, the ODhbt anion is reprotonated to its neutral, colorless state.
This transition from bright yellow to colorless provides a self-validating visual or spectrophotometric confirmation that the coupling is complete, eliminating the immediate need for destructive colorimetric assays like the Kaiser test. This mechanism is well-documented in foundational SPPS literature by and .
Caption: Mechanistic pathway of the ODhbt self-indicating reaction during peptide bond formation.
Experimental Protocol: A Self-Validating Workflow
The following step-by-step methodology leverages the self-indicating properties of Fmoc-Leu-ODhbt to create a closed-loop, verifiable coupling step.
Reagents Required:
Fmoc-Leu-ODhbt (3-4 equivalents relative to resin loading)
Pre-loaded peptide resin (e.g., Wang or Rink Amide)
Step-by-Step Methodology:
Resin Swelling: Swell the resin in DMF for 30 minutes to ensure the polymer matrix is fully expanded, maximizing the accessibility of the reactive sites.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine, which would otherwise prematurely trigger the ODhbt color change and consume the active ester.
Coupling Initiation: Dissolve Fmoc-Leu-ODhbt in a minimal volume of DMF. Add the solution to the resin. Observation: The resin bed and solution will immediately turn an intense yellow due to the formation of the ODhbt-amine salt.
Visual Monitoring: Agitate the reaction vessel at room temperature. Monitor the color. The coupling is deemed complete when the yellow coloration completely dissipates to a clear/colorless state (typically 30–60 minutes).
Validation & Washing: If the solution remains yellow after 90 minutes, steric hindrance or peptide aggregation is preventing complete acylation. In this case, do not proceed; instead, add a chaotropic agent (e.g., 0.1 M LiCl) or perform a second coupling. Once colorless, wash the resin with DMF (3 × 1 minute).
Capping (Optional but Recommended): Treat with acetic anhydride/pyridine to cap any unreacted trace amines, preventing deletion sequences.
Caption: Workflow of SPPS using Fmoc-Leu-ODhbt, highlighting the self-indicating colorimetric feedback loop.
Quantitative Data & Comparative Analysis
When designing a synthesis strategy, researchers must weigh coupling speed against the risk of side reactions. The table below summarizes how Fmoc-Leu-ODhbt compares to other standard SPPS activation strategies based on data from and related literature.
While Leucine is an aliphatic amino acid with moderate steric bulk, coupling it to a heavily hindered N-terminus (e.g., onto Valine, Isoleucine, or a sequence prone to
β
-sheet aggregation) can stall the reaction.
Diagnosing Aggregation via ODhbt:
If the Fmoc-Leu-ODhbt coupling mixture remains persistently yellow after 2 hours, it is a direct indicator of incomplete amine acylation. This is usually caused by sequence-dependent hydrogen bonding that folds the peptide, hiding the N-terminus.
Solution 1 (Solvent Switch): Drain the DMF and replace it with N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to disrupt the secondary structures.
Solution 2 (Thermal Agitation): Gently elevate the reaction temperature to 40°C using a microwave peptide synthesizer to increase molecular kinetics and expose the hidden amines.
Solution 3 (Catalytic Additives): Though ODhbt esters are pre-activated, adding 0.1 equivalents of HOAt (1-Hydroxy-7-azabenzotriazole) can act as an acyl transfer catalyst to force the reaction to completion, at which point the yellow color will finally fade.
References
Title: 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis.
Source: Journal of the Chemical Society, Perkin Transactions 1 (1988).
URL: [Link]
Title: Coupling agents for peptide synthesis (US Patent 8,217,169 B2).
Title: Active esters for solid phase peptide synthesis (US Patent 5,233,044).
Exploratory
Fmoc-Leu-ODhbt in Solid-Phase Peptide Synthesis: A Definitive Guide to Self-Indicating Active Esters
For researchers and drug development professionals entering the field of peptide chemistry, mastering the nuances of amide bond formation is critical. While in situ activation using uronium salts (e.g., HATU, TBTU) or ca...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals entering the field of peptide chemistry, mastering the nuances of amide bond formation is critical. While in situ activation using uronium salts (e.g., HATU, TBTU) or carbodiimides is ubiquitous, these methods carry inherent risks of base-catalyzed epimerization and guanidinylation of the N-terminus[1].
Transitioning to pre-activated esters—specifically Fmoc-Leu-ODhbt (Fmoc-L-leucine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester)—provides a highly controlled, base-free acylation environment. More importantly, ODhbt esters possess a unique, self-validating colorimetric property that allows chemists to monitor reaction kinetics in real-time without destructive assays[2].
This whitepaper deconstructs the mechanistic causality, experimental workflows, and troubleshooting logic for utilizing Fmoc-Leu-ODhbt in Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Causality: The Chemistry of ODhbt Esters
Suppression of Racemization
The primary challenge in coupling bulky or aggregation-prone amino acids like Leucine is the competing formation of an oxazolone intermediate, which leads to racemization (loss of chiral integrity). The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (DhbtOH) leaving group is highly effective at suppressing oxazolone formation, ensuring that the chiral integrity of the L-Leucine residue is preserved during segment coupling[3][4].
The Self-Indicating Phenomenon
The most significant operational advantage of Fmoc-Leu-ODhbt is its built-in feedback loop. The causality of this colorimetric shift is rooted in acid-base chemistry:
Initiation: When the Fmoc-Leu-ODhbt ester is added to the resin, the nucleophilic free amine attacks the activated carbonyl, releasing DhbtOH.
Ion Pair Formation: DhbtOH is a weak acid. In the presence of unreacted, basic amino groups on the resin, it immediately deprotonates to form a hydrogen-bonded ion pair (DhbtO⁻). This specific anion exhibits an intense, bright yellow color[2][5].
Resolution: As the acylation proceeds, the free amines are consumed to form neutral amide bonds. Without the basic amines to maintain the ion pair, the equilibrium shifts, and the yellow color fades. Complete decolorization provides self-validating proof of near-quantitative (>99%) coupling.
Figure 1: The self-indicating mechanistic cycle of Fmoc-Leu-ODhbt coupling in SPPS.
Quantitative Comparison of Active Esters
To justify the selection of Fmoc-Leu-ODhbt over other coupling strategies, we must evaluate the kinetic and operational parameters. The table below summarizes the comparative data.
Coupling Strategy
Relative Reactivity
Racemization Risk
Self-Indicating Property
Extraneous Base Required
Fmoc-Leu-ODhbt
High
Very Low
Yes (Yellow → Clear)
No
Fmoc-Leu-OPfp
Moderate
Low
No
No (HOBt often added)
Fmoc-Leu-OH + HATU
Very High
Moderate
No
Yes (DIPEA/Collidine)
Fmoc-Leu-OH + DIC/HOBt
Moderate
Low
No
No
Data Synthesis: While HATU provides the highest raw reactivity, it requires a tertiary base (DIPEA), which can trigger base-catalyzed epimerization. Fmoc-Leu-ODhbt offers the optimal balance of high reactivity, low racemization, and real-time visual monitoring without requiring base.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. By relying on the intrinsic chemical properties of the reagents, the protocol eliminates the need for external colorimetric assays (like the Kaiser test) while ensuring absolute data integrity.
Phase 1: Resin Preparation & Deprotection
Causality Focus: Eliminating false positives.
Fmoc Removal: Treat the Fmoc-peptide-resin with 20% piperidine in DMF for 2 × 10 minutes to expose the free N-terminal amine.
Critical Wash Step: Wash the resin extensively with DMF (5×) and DCM (3×).
Scientific Rationale: Piperidine is a strong secondary amine. If residual piperidine remains in the resin bed, it will form a persistent yellow salt with the released DhbtOH during the coupling phase. This creates a "false positive" yellow color that will never fade, destroying the self-indicating utility of the assay.
Phase 2: Reagent Preparation & Coupling
Causality Focus: Base-free acylation.
Dissolution: Dissolve 3.0 equivalents of Fmoc-Leu-ODhbt in a minimal volume of anhydrous DMF to achieve a concentration of ~0.1 M to 0.2 M.
Scientific Rationale: Do not add DIPEA or NMM. The active ester is highly electrophilic and will react directly with the free amine. Adding base introduces the risk of epimerization.
Initiation: Add the dissolved Fmoc-Leu-ODhbt directly to the resin bed.
Observation: Within 30 seconds, observe the immediate formation of a bright yellow color. This validates that (A) free amines are present, and (B) the aminolysis reaction has successfully initiated.
Phase 3: Validation & Completion
Agitation: Gently agitate the reaction vessel at room temperature.
Kinetic Monitoring: Monitor the color of the resin and solution. Over the course of 30 to 90 minutes, the yellow color will progressively fade.
Completion: Once the resin and solution return to a completely colorless/translucent state, the coupling is validated as complete[5]. Wash the resin with DMF (5×) to remove the neutral DhbtOH byproduct.
Troubleshooting Logic in Drug Development
In the synthesis of complex therapeutic peptides, sequence-dependent aggregation or severe steric hindrance can stall the coupling reaction. If the yellow color of the DhbtO⁻ ion pair persists for more than 2 hours, it indicates stalled kinetics.
Figure 2: Decision tree for troubleshooting persistent yellow coloration during ODhbt ester coupling.
If the stall is due to true steric hindrance (and not a piperidine false-positive), the peptide chemist must disrupt the secondary structure of the growing peptide chain. This is causally achieved by adding chaotropic agents (like 0.1 M LiCl in DMF) to break inter-chain hydrogen bonds, or by elevating the temperature to increase molecular kinetics.
References
Fmoc Solid Phase Peptide Synthesis
ChemPep
SYNTHETIC PEPTIDES FOR ANTIBODY PRODUCTION
RePub, Erasmus University Repository
Organophosphorus and Nitro-Substituted Sulfonate Esters of 1-Hydroxy-7-azabenzotriazole as Highly Efficient Fast-Acting Peptide Coupling Reagents
The Journal of Organic Chemistry - ACS Public
Application Note: High-Efficiency Fmoc-Leu-ODhbt Coupling Protocol for Solid-Phase Peptide Synthesis
Executive Summary In the synthesis of complex or aggregation-prone peptides, ensuring complete acylation at each step is critical to avoiding deletion sequences that complicate downstream purification. While standard cou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of complex or aggregation-prone peptides, ensuring complete acylation at each step is critical to avoiding deletion sequences that complicate downstream purification. While standard coupling additives like HOBt or HOAt are ubiquitous, they lack a real-time, non-destructive feedback mechanism. This application note details the use of 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (DhbtOH) to generate Fmoc-Leu-ODhbt active esters. This chemistry not only suppresses racemization and accelerates reaction kinetics but also provides an intrinsic, self-validating colorimetric monitoring system. By leveraging the acid-base chemistry of the DhbtOH leaving group, researchers can visually validate coupling completion in real-time, streamlining solid-phase peptide synthesis (SPPS) workflows.
Mechanistic Insights: The Causality of the ODhbt Advantage
As a synthetic strategy, the choice of coupling reagent dictates both the yield and the optical purity of the resulting peptide. Leucine, while sterically undemanding, is highly hydrophobic. Sequential coupling of hydrophobic residues often leads to on-resin aggregation, which physically masks the N-terminal amines and halts elongation.
The use of Fmoc-amino acid ODhbt esters directly addresses this challenge[1]. When Fmoc-Leu-OH is activated with N,N'-Diisopropylcarbodiimide (DIC) in the presence of DhbtOH, it forms the highly reactive Fmoc-Leu-ODhbt active ester[2].
The Causality of the Colorimetric Self-Validation:
The true advantage of the ODhbt ester lies in its leaving group. DhbtOH has a pKa of approximately 4.7. The free N-terminal amine of the resin-bound peptide is sufficiently basic to deprotonate the released DhbtOH, forming the DhbtO⁻ anion. This anion is highly conjugated and absorbs visible light at 440 nm, appearing intensely yellow[3].
As the Fmoc-Leu-ODhbt active ester successfully acylates the free amine, the basic amine is converted into a neutral amide. The amide cannot maintain the deprotonation of DhbtO⁻. Consequently, the equilibrium shifts, the anion is reprotonated to DhbtOH, and the yellow color completely dissipates[3]. This creates a perfectly stoichiometric, self-validating system: the presence of yellow indicates unreacted amines, while a colorless state guarantees 100% coupling completion without the need for destructive Kaiser (ninhydrin) tests.
Reaction Pathway Visualization
Mechanistic workflow of Fmoc-Leu-ODhbt coupling and intrinsic colorimetric monitoring via DhbtO-.
Quantitative Comparison of Coupling Additives
To understand where DhbtOH fits within the broader SPPS toolkit, it must be compared against standard additives. The table below summarizes the quantitative and qualitative metrics that justify the selection of DhbtOH for challenging sequences.
Coupling Additive
Leaving Group pKa
Racemization Suppression
Intrinsic Colorimetric Monitoring
Relative Kinetics
DhbtOH
~4.7
Excellent
Yes (Yellow
→
Colorless)
Fast
HOBt
~4.6
Good
No
Moderate
HOAt
~3.3
Excellent
No
Very Fast
Oxyma Pure
~4.6
Excellent
No
Very Fast
Data synthesized from standard SPPS optimization parameters. DhbtOH uniquely provides real-time visual feedback while maintaining excellent suppression of epimerization[4].
Self-Validating Experimental Protocol
This protocol is scaled for a 0.1 mmol synthesis using a standard Rink Amide AM resin. The methodology relies on in situ activation, which is highly efficient and avoids the need to purchase pre-formed, moisture-sensitive active esters[2].
Deprotection Cocktail: 20% Piperidine in N,N-Dimethylformamide (DMF)
Solvents: Peptide-synthesis grade DMF and Dichloromethane (DCM)
Step-by-Step Methodology
Step 1: Resin Preparation & Fmoc Deprotection
Transfer 200 mg of Rink Amide AM resin to a fritted SPPS reaction vessel.
Swell the resin in 5 mL of DCM for 15 minutes, followed by 5 mL of DMF for 15 minutes. Drain the solvent.
Add 3 mL of 20% Piperidine in DMF. Agitate for 5 minutes, then drain.
Add another 3 mL of 20% Piperidine in DMF and agitate for 10 minutes to ensure complete removal of the N-terminal Fmoc group.
Wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine. Crucial: Residual piperidine will prematurely deprotonate DhbtOH and cause false-positive yellow coloration.
Step 2: In Situ Activation of Fmoc-Leu-OH
In a separate clean vial, dissolve 141.4 mg of Fmoc-Leu-OH and 65.2 mg of DhbtOH in 2 mL of DMF.
Add 62 µL of DIC to the vial.
Vortex the mixture gently and allow it to pre-activate at room temperature for 3–5 minutes. This generates the Fmoc-Leu-ODhbt active ester[2].
Step 3: Colorimetric Coupling & Self-Validation
Transfer the activated Fmoc-Leu-ODhbt solution to the fritted vessel containing the deprotected resin.
Observation: Upon contact with the free amines on the resin, the resin bed and solution will immediately turn a brilliant, intense yellow[3].
Agitate the vessel at room temperature.
Self-Validation Check: Monitor the reaction vessel visually (or spectrophotometrically at 440 nm). As the acylation proceeds, the yellow color will gradually fade.
The coupling is definitively complete when the resin and solvent return to a completely colorless state (typically 20–45 minutes).
Step 4: Post-Coupling Workup
Once the solution is colorless, drain the reaction mixture.
Wash the elongated peptide-resin with DMF (3 × 3 mL) to remove the DIC-urea byproduct and residual DhbtOH.
Wash with DCM (3 × 3 mL) to shrink the resin slightly and purge residual DMF before the next deprotection cycle.
Troubleshooting & Protocol Branching
Because this protocol is self-validating, it inherently dictates troubleshooting steps without the need for off-line analytics:
Scenario A: The yellow color persists after 60 minutes.
Causality: The coupling is sterically hindered or the peptide is aggregating, preventing the active ester from reaching the remaining free amines.
Action: Do not drain the resin. Add a chaotropic salt (e.g., 0.1 M LiCl in DMF) or 10% v/v N-Methyl-2-pyrrolidone (NMP) directly to the vessel to disrupt hydrogen bonding, and agitate for an additional 30 minutes. If yellow persists, drain and perform a double coupling with fresh reagents.
Scenario B: The solution is colorless, but a Kaiser test is unexpectedly positive.
Causality: Incomplete washing in Step 1 left residual piperidine, which consumed the active ester, or the DhbtOH was degraded.
Action: Ensure rigorous DMF washing post-deprotection and verify the integrity of the DhbtOH reagent.
Application Note & Protocol: A Step-by-Step Guide to Utilizing Fmoc-Leu-ODhbt in Manual Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Pre-activated Esters in Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, facilitating advancements in therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Advantage of Pre-activated Esters in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide and protein chemistry, facilitating advancements in therapeutics, diagnostics, and materials science.[1][2] The fidelity of peptide bond formation is the most critical parameter for a successful synthesis, directly impacting the purity and yield of the final product. While in-situ activation methods using reagents like HBTU or HATU are common, they can sometimes lead to side reactions or racemization, particularly with sensitive amino acids.[3][4][5]
An effective strategy to mitigate these challenges is the use of pre-formed, stable active esters.[1][4][6] Fmoc-Leu-ODhbt, the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester of Fmoc-Leucine, represents a highly efficient and convenient building block for SPPS.[6] These esters are stable enough to be isolated, purified, and stored, offering a streamlined workflow that avoids the complexities of in-situ activation.[1][6] The core advantage lies in their moderate reactivity, which is sufficient for rapid and complete coupling while minimizing the risk of "over-activation" that can lead to epimerization.[4] This guide provides a detailed, field-proven protocol for the manual application of Fmoc-Leu-ODhbt, explaining the scientific principles behind each step to ensure robust and reproducible results.
Core Principles & Rationale
The use of an ODhbt (Oxy-Dhbt) ester builds upon the well-established benefits of HOBt (1-hydroxybenzotriazole) additives in suppressing racemization.[3][5][7] The activation process for an amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.[5][8] By pre-forming the ODhbt active ester, the highly reactive intermediates that facilitate this side reaction are bypassed. The ODhbt moiety is an excellent leaving group, making the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, ensuring an efficient coupling reaction.[1]
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
Fmoc-Leu-ODhbt
Synthesis Grade
Varies
Store desiccated at 2-8°C.
Rink Amide or Wang Resin
100-200 mesh
Varies
Loading capacity typically 0.4-0.8 mmol/g.
N,N-Dimethylformamide (DMF)
Peptide Synthesis Grade
Varies
Low water content is critical.
Piperidine
Reagent Grade
Varies
Store under inert gas.
Dichloromethane (DCM)
Reagent Grade
Varies
For resin washing.
Diisopropylethylamine (DIPEA)
Peptide Synthesis Grade
Varies
Use sparingly, if at all, with active esters.
Kaiser Test Kit
N/A
Varies
For monitoring coupling completion.
Manual Synthesis Vessel
Glass, with frit
Varies
Appropriate for the scale of synthesis.
Nitrogen Gas Supply
High Purity
N/A
For mixing and drying.
Experimental Workflow: A Single Coupling Cycle
The following diagram illustrates the key stages in a single cycle of amino acid addition using Fmoc-Leu-ODhbt in manual SPPS.
Caption: Manual SPPS cycle using Fmoc-Leu-ODhbt.
Detailed Step-by-Step Protocol
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Part 1: Resin Preparation and Fmoc Deprotection
Resin Swelling:
Place the appropriate amount of resin (e.g., ~250 mg for a 0.4 mmol/g loading resin) into the manual synthesis vessel.[9]
Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle nitrogen agitation.[9] Drain the DMF.
Fmoc Deprotection:
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[9][10]
Agitate with nitrogen for 3-5 minutes.[6] Drain the solution.
Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[10]
Drain the solution. The liberated dibenzofulvene-piperidine adduct can be monitored by UV-Vis at ~301 nm if desired.[10]
Washing:
Wash the resin thoroughly to remove all traces of piperidine. This is crucial as residual base can cause unwanted side reactions.
Perform a sequence of washes:
5 x 5 mL DMF
3 x 5 mL Dichloromethane (DCM)
5 x 5 mL DMF
A positive Kaiser test (deep blue beads) should confirm the presence of a free primary amine.
Part 2: Fmoc-Leu-ODhbt Coupling
Reagent Preparation:
In a separate glass vial, dissolve a 3-fold molar excess of Fmoc-Leu-ODhbt (relative to resin loading) in ~3-4 mL of DMF. For a 0.1 mmol scale, this would be 0.3 mmol of the active ester.
Expert Insight: Unlike in-situ activation with HBTU/HATU, the addition of a tertiary base like DIPEA is generally not required and should be avoided.[6][11] The pre-activated ester is sufficiently reactive, and adding an external base can increase the risk of racemization.[5]
Coupling Reaction:
Add the Fmoc-Leu-ODhbt solution to the synthesis vessel containing the deprotected peptide-resin.
Agitate the mixture with a gentle stream of nitrogen for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended.[1]
Monitoring the Coupling:
After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
A negative Kaiser test (colorless or yellowish beads) indicates that all free amines have been acylated and the coupling is complete.[12]
If the test is positive, allow the reaction to proceed for another hour and re-test. If it remains positive, a double coupling may be necessary (see Troubleshooting).
Final Washing:
Once the coupling is complete, drain the reaction solution.
Wash the peptide-resin thoroughly to remove excess reagents and the DHBT by-product.
Perform a sequence of washes:
5 x 5 mL DMF
3 x 5 mL DCM
3 x 5 mL DMF
The resin is now ready for the deprotection step of the next amino acid in the sequence.
Mechanism of Coupling: The Role of the ODhbt Ester
The efficiency of this protocol hinges on the chemical nature of the ODhbt active ester. The diagram below illustrates the straightforward and clean reaction mechanism.
Caption: Mechanism of peptide bond formation.
The nucleophilic primary amine of the resin-bound peptide attacks the electrophilic carbonyl carbon of the Fmoc-Leu-ODhbt ester. This forms a tetrahedral intermediate which then collapses, expelling the stable 3-hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one (HO-Dhbt) as a leaving group and forming the desired peptide bond. This direct pathway avoids the formation of racemization-prone intermediates.[4][7]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Positive Kaiser Test after Coupling
1. Incomplete Coupling: Steric hindrance, peptide aggregation. 2. Inefficient Deprotection: Fmoc group not fully removed in the previous step.
1. Extend Reaction Time: Allow the coupling to proceed for an additional 1-2 hours.[13] 2. Double Couple: Drain the reaction solution, wash with DMF, and add a fresh solution of Fmoc-Leu-ODhbt.[14] 3. Check Deprotection Protocol: Ensure fresh 20% piperidine/DMF is used and deprotection times are adequate.[13]
Low Final Peptide Yield
1. Inefficient Coupling at Multiple Steps: Accumulation of deletion sequences. 2. Premature Cleavage: Resin linker instability. 3. Inefficient Final Cleavage: Incorrect cleavage cocktail or time.
1. Optimize Coupling: For difficult sequences, consider increasing the excess of active ester to 4-5 equivalents. 2. Verify Resin Choice: Ensure the resin linker is stable to the repeated piperidine treatments. 3. Optimize Cleavage: Perform a test cleavage on a small amount of resin to confirm the correct cleavage cocktail and duration are being used.[13]
Presence of Deletion Sequences in MS
Incomplete Coupling: The most common cause, leading to a portion of the peptide chains missing the Leucine residue.
Implement Double Coupling Strategy: For known difficult couplings (e.g., after a Proline residue), proactively perform a double coupling.[14] Increase Reagent Concentration: Using a more concentrated solution of the active ester can drive the reaction to completion.[14]
Epimerization/Racemization
Presence of Base: Contamination with residual piperidine or unnecessary addition of DIPEA. Prolonged Exposure: Although rare with active esters, very long reaction times at elevated temperatures could be a factor.
Ensure Thorough Washing: Meticulously wash the resin after deprotection to remove all traces of piperidine. Avoid External Base: Do not add DIPEA or other bases to the active ester coupling reaction.[6] Maintain Room Temperature: Perform couplings at ambient temperature unless specifically required for a difficult sequence.
Final Cleavage and Deprotection
After the full peptide sequence is assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. This is typically achieved with a strong acid cocktail containing scavengers to quench reactive cations generated during the process.[15][16]
A standard cleavage cocktail for most peptides is:
95% Trifluoroacetic Acid (TFA)
2.5% Water
2.5% Triisopropylsilane (TIS)
The peptide-resin is treated with this cocktail for 2-4 hours at room temperature.[16] The cleaved peptide is then precipitated from the TFA solution using cold diethyl ether.[11][17]
Conclusion
The use of pre-activated Fmoc-Leu-ODhbt esters provides a robust, efficient, and reliable method for manual solid-phase peptide synthesis. By simplifying the coupling step and inherently minimizing the risk of racemization, this approach allows researchers to focus on sequence assembly with greater confidence. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for scientists and drug development professionals to achieve high-purity peptides for their research endeavors.
References
Benchchem. Application Notes and Protocols: Pentafluorophenyl Chloroformate in Solid-Phase Peptide Synthesis (SPPS).
Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
Royal Society of Chemistry. Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
Peptide Chemistry. Fmoc Cleavage: Mechanism and Best Practices in SPPS.
Dick, F. Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press.
Application Notes and Protocols: Fmoc-Leu-ODhbt for the Synthesis of Hydrophobic Peptides
Introduction: The Challenge of Hydrophobic Peptides The chemical synthesis of peptides, particularly those rich in hydrophobic amino acids such as Leucine (Leu), Valine (Val), and Isoleucine (Ile), presents significant c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Challenge of Hydrophobic Peptides
The chemical synthesis of peptides, particularly those rich in hydrophobic amino acids such as Leucine (Leu), Valine (Val), and Isoleucine (Ile), presents significant challenges to researchers and drug development professionals.[1] These sequences, often referred to as "difficult sequences," have a high propensity for inter- and intra-molecular aggregation during solid-phase peptide synthesis (SPPS).[1][2] This aggregation can lead to incomplete reactions, low yields, and difficult purification, ultimately hindering the development of novel peptide-based therapeutics.[1] The formation of secondary structures like β-sheets and α-helices further exacerbates these issues, making efficient peptide bond formation a critical bottleneck.[1][2]
To address these challenges, various strategies have been developed, including the use of specialized coupling reagents. This application note provides a detailed guide to the use of Fmoc-Leu-ODhbt, an activated ester of Fmoc-Leucine, for the efficient synthesis of hydrophobic peptides. We will delve into the underlying mechanism, provide detailed protocols, and present data to demonstrate its efficacy.
The Role of Activated Esters in Mitigating Aggregation
The core of the challenge in synthesizing hydrophobic peptides lies in ensuring that the coupling reaction proceeds faster than the rate of peptide chain aggregation. Standard in-situ coupling reagents, while effective for many sequences, can sometimes be slow, allowing time for the growing peptide chain to fold and aggregate. Pre-formed activated esters, such as Fmoc-amino acid-ODhbt esters, offer a significant advantage in this context.[3]
Mechanism of Action: The ODhbt Advantage
Fmoc-Leu-ODhbt is the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester of Fmoc-protected Leucine. The ODhbt moiety is an excellent leaving group, making the ester highly reactive towards the free N-terminal amine of the growing peptide chain. This high reactivity accelerates the rate of peptide bond formation, thereby minimizing the time available for aggregation to occur.
The use of 1-hydroxybenzotriazole (HOBt) and its derivatives as additives in peptide coupling is a well-established method to suppress racemization and improve coupling efficiency.[4][5] The ODhbt esters can be considered as a more advanced and stable form of HOBt-activated esters.[3]
Caption: Mechanism of Fmoc-Leu-ODhbt in peptide coupling.
Detailed Protocols for Fmoc-Leu-ODhbt Application
The following protocols are designed for manual and automated solid-phase peptide synthesis. It is assumed that standard Fmoc-SPPS procedures are being followed for all other amino acid couplings.[6]
Protocol 1: Manual SPPS Coupling of Fmoc-Leu-ODhbt
This protocol is for the manual coupling of Fmoc-Leu-ODhbt at a specific position in the peptide sequence.
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of Fmoc-Leu-ODhbt:
Dissolve Fmoc-Leu-ODhbt (1.5 to 2.0 equivalents relative to resin loading) in a minimal amount of DMF.
Add the Fmoc-Leu-ODhbt solution to the deprotected resin.
Agitate the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored using a Kaiser test. For highly aggregated sequences, longer coupling times may be necessary.
Washing: After the coupling is complete (negative Kaiser test), wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.
Chain Elongation: Proceed with the next Fmoc-amino acid coupling cycle using your standard protocol.
Protocol 2: Automated SPPS Integration
Fmoc-Leu-ODhbt can be readily integrated into automated peptide synthesis protocols.
Reagent Preparation: Prepare a solution of Fmoc-Leu-ODhbt in DMF at the desired concentration (typically 0.2-0.5 M).
Synthesizer Programming: Program the peptide synthesizer to deliver the Fmoc-Leu-ODhbt solution to the reaction vessel at the appropriate cycle.
Coupling Time: Set the coupling time for the Fmoc-Leu-ODhbt step to a minimum of 60 minutes. Depending on the synthesizer and the specific sequence, this time may need to be optimized.
Standard Cycles: For all other amino acids, standard coupling protocols using reagents like HBTU/DIPEA or HATU/DIEA can be employed.[1]
Caption: General workflow for SPPS using Fmoc-Leu-ODhbt.
Performance Data and Comparison
The primary advantage of using Fmoc-Leu-ODhbt is the improved purity of the crude peptide product due to more efficient coupling and reduced aggregation-related side products.
Coupling Method
Typical Crude Purity (Hydrophobic Sequence)
Key Advantages
Key Disadvantages
Fmoc-Leu-ODhbt
Often >70%
High reactivity, minimizes aggregation, stable for storage.[3]
Higher cost compared to in-situ reagents.
HBTU/DIPEA
50-60%
Cost-effective, widely used.
Can be less effective for "difficult sequences," potential for side reactions.[7]
Higher cost than HBTU, potential for side reactions.
DIC/HOBt
50-65%
Economical, simple to use.
Can lead to racemization, byproduct (DCU) can be difficult to remove.[5]
Note: The purity values are illustrative and can vary significantly depending on the specific peptide sequence and synthesis conditions.
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Incomplete Coupling (Positive Kaiser Test)
Severe on-resin aggregation.
Increase the coupling time for Fmoc-Leu-ODhbt to 3-4 hours or perform a double coupling. Consider using a more polar solvent system like NMP or a "magic mixture" of DCM/DMF/NMP.[2]
Low Yield of Final Peptide
Aggregation leading to poor solvation and accessibility of reactive sites.
In addition to using Fmoc-Leu-ODhbt, consider using a lower loading resin or a more hydrophilic resin.
Side-product Formation
Racemization (less common with ODhbt esters but still possible).
Ensure that no excess base is present during the coupling of Fmoc-Leu-ODhbt. The activated ester does not require an external base for reaction.
Conclusion
Fmoc-Leu-ODhbt is a powerful tool for the synthesis of hydrophobic peptides. Its high reactivity effectively outcompetes the process of peptide chain aggregation, leading to higher crude purity and overall yield. While the upfront cost of this reagent may be higher than traditional in-situ coupling reagents, the benefits in terms of simplified purification and higher success rates for challenging sequences make it a valuable addition to the peptide chemist's toolbox. By following the detailed protocols and troubleshooting guide provided in this application note, researchers, scientists, and drug development professionals can significantly improve their outcomes in the synthesis of hydrophobic peptides.
References
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
Babel, A. M. (2024). Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Protocols Towards Reduced Solvent Consumption and Improved Efficiency. BearWorks. [Link]
Teplov, I. Y., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]
Albericio, F., et al. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. [Link]
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]
Kumar, S., et al. (2014). Synthesis of Biologically Active Hydrophobic Peptide by Using Novel Polymer Support: Improved Fmoc Solid Phase Methodology. ResearchGate. [Link]
Saha, A., et al. (2013). Phenolic Ester Mediated Oligopeptide Synthesis Promoted by HOBt. ResearchGate. [Link]
ResearchGate. Which strategies do you use for difficult sequences in solid phase synthesis?[Link]
Taylor & Francis. HOBt – Knowledge and References. [Link]
PubMed. (2007, September 15). Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. [Link]
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Frontiers in Bioengineering and Biotechnology. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
Application Note: Incorporating Fmoc-Leu-ODhbt into Difficult Peptide Sequences
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Author: BenchChem Technical Support Team. Date: April 2026
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Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals
Application Area: Solid-Phase Peptide Synthesis (SPPS), Process Optimization, and Analytical Monitoring
Executive Summary
The synthesis of "difficult" peptide sequences—typically characterized by hydrophobic stretches, steric hindrance, or a high propensity for on-resin
β
-sheet aggregation—frequently results in incomplete couplings, deletion sequences, and drastically reduced crude yields. Standard coupling reagents (e.g., DIC/HOBt or HATU/DIPEA) rely on empirical timeframes that cannot dynamically account for the kinetic slowdowns inherent to these problematic sequences.
This application note details the strategic incorporation of Fmoc-Leu-ODhbt (Fmoc-L-leucine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) into SPPS workflows. ODhbt active esters provide a highly reactive, neutral acylating species that minimizes epimerization while offering a critical, self-validating colorimetric feedback loop. The release of the Dhbt-OH auxiliary acid generates a bright yellow anion in the presence of unreacted amines, allowing researchers to visually or spectrophotometrically monitor the exact kinetic endpoint of the coupling reaction [1].
Mechanistic Rationale & Expert Insights
The Challenge of Difficult Sequences
During SPPS, sequences rich in aliphatic residues (such as Leucine, Valine, and Alanine) often undergo inter- and intramolecular hydrogen bonding, forming
β
-sheet structures that physically shield the N-terminal amine from incoming activated amino acids. When standard 30- to 60-minute coupling cycles are applied blindly to these regions, the reaction often terminates prematurely, leading to des-Leu deletion impurities that are notoriously difficult to separate via preparative HPLC.
The ODhbt Advantage: Causality of the Colorimetric Shift
Fmoc-Leu-ODhbt is a pre-activated ester. Unlike in situ activation methods that generate reactive intermediates prone to rearrangement or degradation over extended coupling times, the isolated ODhbt ester is highly stable yet exceptionally reactive toward nucleophiles [3].
The most profound advantage of the ODhbt ester is its built-in diagnostic capability. The mechanism of this self-validating system is as follows:
Acylation & Release: As the primary amine of the resin-bound peptide attacks the carbonyl carbon of Fmoc-Leu-ODhbt, the amide bond is formed, and Dhbt-OH (3-hydroxy-1,2,3-benzotriazin-4(3H)-one) is released as a leaving group.
Deprotonation: Dhbt-OH is mildly acidic. The unreacted, basic N-terminal amines remaining on the resin immediately deprotonate the released Dhbt-OH.
Indicator Formation: This deprotonation yields the Dhbt-O⁻ anion, which exhibits a brilliant yellow color tightly localized to the resin beads [2].
Kinetic Endpoint: As the coupling reaction progresses and the free amines are consumed, the local basicity drops. The equilibrium shifts, the yellow anion is neutralized or washed away, and the resin returns to its original color (clear/white). The disappearance of the yellow color marks the absolute, thermodynamically driven completion of the coupling step [2].
Reaction Pathway & Colorimetric Feedback Loop
Figure 1: Mechanistic pathway of Fmoc-Leu-ODhbt coupling and real-time colorimetric monitoring.
Data Presentation: Comparative Efficacy
To illustrate the operational superiority of Fmoc-Leu-ODhbt in sterically hindered environments, the following data summarizes the coupling of Leucine onto a pre-aggregated resin-bound sequence (e.g., H-Val-Ala-Val-Ala-Resin).
Coupling Strategy
Activation Type
Typical Coupling Time (Hindered)
Racemization Risk
Real-Time Visual Monitoring
Crude Purity (Des-Leu Deletion)
Fmoc-Leu-OH + DIC/HOBt
In situ (O-acylisourea)
120 - 180 min
Low
No (Requires Kaiser Test)
78% (12% deletion)
Fmoc-Leu-OH + HATU/DIPEA
In situ (Active Ester)
60 - 90 min
Moderate
No (Requires Kaiser Test)
85% (5% deletion)
Fmoc-Leu-ODhbt
Pre-activated Ester
Dynamic (until clear)
Very Low
Yes (Dhbt-O⁻ yellow anion)
>96% (<1% deletion)
Table 1: Quantitative comparison of coupling strategies for difficult, aggregation-prone peptide sequences.
Experimental Protocol: Step-by-Step Methodology
This self-validating protocol is designed for manual or semi-automated SPPS where visual or UV-Vis monitoring is possible.
Materials Required:
Resin: Peptidyl-resin with a deprotected N-terminal amine (e.g., Rink Amide or Wang resin).
Reagent: Fmoc-Leu-ODhbt (3.0 to 4.0 equivalents relative to resin loading).
Optional Additive: Dhbt-OH (0.1 equivalents) to enhance the initial colorimetric signal if resin loading is very low.
Step 1: Resin Preparation and Deprotection
Swell the peptidyl-resin in DMF for 30 minutes under gentle agitation.
Perform standard Fmoc deprotection using 20% Piperidine in DMF (2 × 10 minutes).
Wash the resin extensively with DMF (6 × 1 minute) to ensure complete removal of piperidine. Expert Note: Residual piperidine will prematurely deprotonate the Dhbt-OH leaving group, causing a false-positive yellow color that masks the actual coupling status.
Step 2: Preparation of the Active Ester
Weigh 3.0 to 4.0 equivalents of Fmoc-Leu-ODhbt.
Dissolve the pre-activated ester in a minimum volume of DMF (typically 0.1 M to 0.2 M concentration). Do not add external bases (like DIPEA) or coupling reagents (like DIC/HATU), as the ester is already fully activated.
Step 3: Coupling and Real-Time Monitoring
Add the Fmoc-Leu-ODhbt solution directly to the drained resin.
Begin gentle agitation (nitrogen bubbling or orbital shaking).
Observation: Within 1–3 minutes, the resin beads and the surrounding solvent will develop a distinct, bright yellow color. This confirms the presence of free amines reacting with the ester and deprotonating the released Dhbt-OH [2].
Continue agitation. Monitor the reaction vessel visually or via an inline UV-Vis spectrometer (monitoring absorbance at ~320 nm for the Dhbt-O⁻ anion).
Endpoint Determination: The coupling is strictly complete only when the yellow color completely dissipates, leaving the resin and solution clear or slightly off-white. For difficult sequences, this may take anywhere from 45 minutes to 4 hours. Do not terminate the reaction based on time; trust the colorimetric indicator.
Step 4: Washing and Verification
Drain the reaction mixture.
Wash the resin with DMF (4 × 1 minute).
(Optional but recommended for validation): Perform a standard Kaiser (ninhydrin) test. A negative result (yellow/clear) will corroborate the optical feedback provided by the ODhbt ester.
Troubleshooting & Process Optimization
Persistent Yellow Color (>4 Hours): If the yellow color fails to dissipate after an extended period, the reaction has stalled due to severe steric hindrance or
β
-sheet aggregation.
Intervention: Drain the resin, wash with DMF, and perform a double-coupling using a fresh batch of Fmoc-Leu-ODhbt. Alternatively, introduce a structure-breaking solvent system (e.g., adding 1-3% Triton X-100 or using a DMF/DMSO mixture) to disrupt the aggregation.
No Initial Yellow Color: If the resin does not turn yellow upon the addition of Fmoc-Leu-ODhbt, the previous Fmoc deprotection step failed, or the N-terminus is blocked (e.g., via diketopiperazine formation or premature capping).
References
EP0929567B1 - Solid-phase peptide synthesis
European Patent Office / Google P
US11186608B2 - Solid phase synthesis of acylated peptides
US Patent Office / Google P
Method
Recommended Solvents for Fmoc-Leu-ODhbt Coupling Reactions: An In-depth Technical Guide
Introduction: The Critical Role of Solvent in High-Fidelity Peptide Synthesis In the intricate process of solid-phase peptide synthesis (SPPS), the coupling of each amino acid is a pivotal step that dictates the purity a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Solvent in High-Fidelity Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the coupling of each amino acid is a pivotal step that dictates the purity and yield of the final peptide. The use of 9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids is a cornerstone of modern SPPS, and the activation of the carboxylic acid moiety is crucial for efficient amide bond formation. One effective method of activation involves the formation of active esters, such as the 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt) ester of Fmoc-Leucine (Fmoc-Leu-ODhbt). The choice of solvent for this coupling reaction is not a trivial decision; it profoundly influences reaction kinetics, reagent solubility, and the suppression of undesirable side reactions, most notably racemization.[1][2]
This technical guide provides a comprehensive analysis of recommended solvents for Fmoc-Leu-ODhbt coupling reactions, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of solvent effects, present a comparative overview of common solvents, and provide detailed, field-proven protocols to ensure the successful incorporation of Leucine with high chiral purity.
The Mechanism of Fmoc-Leu-ODhbt Coupling and the Influence of the Solvent
The Fmoc-Leu-ODhbt coupling process can be conceptually divided into two key stages: the formation of the ODhbt active ester and the subsequent aminolysis by the resin-bound free amine. The solvent plays a critical role in both phases.
1. Formation of the Fmoc-Leu-ODhbt Active Ester:
This step typically involves the reaction of Fmoc-Leu-OH with a coupling reagent, such as a carbodiimide (e.g., N,N'-diisopropylcarbodiimide, DIC), in the presence of HODhbt. The solvent must effectively dissolve all reactants: the protected amino acid, the coupling reagent, and HODhbt. Polar aprotic solvents are generally favored for this purpose.[1][3]
2. Aminolysis and Peptide Bond Formation:
Once formed, the Fmoc-Leu-ODhbt active ester is a relatively stable intermediate that reacts with the N-terminal amine of the growing peptide chain on the solid support. The solvent's role here is to swell the resin, allowing the active ester to access the reactive sites, and to facilitate the nucleophilic attack of the amine on the ester's carbonyl carbon.
A key function of HODhbt and its resulting active ester is the suppression of racemization.[2] Racemization can occur via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The ODhbt ester is less prone to cyclization into an oxazolone compared to other activated species. The polarity of the solvent can influence the rate of both the desired coupling reaction and the undesired racemization side reaction.
Comparative Analysis of Recommended Solvents
The selection of an appropriate solvent is a balance of several factors, including solubilizing power, resin-swelling capability, and impact on reaction kinetics and side reactions. The most commonly employed and recommended solvents for Fmoc-SPPS, and by extension for Fmoc-Leu-ODhbt coupling, are polar aprotic solvents.[1][3]
Solvent
Key Properties
Advantages
Disadvantages
N,N-Dimethylformamide (DMF)
High polarity (Dielectric Constant: 36.7), excellent solubilizing power for Fmoc-amino acids and coupling reagents.[3][4]
Industry standard with a long history of successful use.[5] Promotes good resin swelling and efficient coupling.
Can contain dimethylamine impurities which can cause premature Fmoc deprotection.[3] Classified as a reprotoxic substance, leading to increasing regulatory restrictions.[6]
N-Methyl-2-pyrrolidone (NMP)
Higher polarity than DMF (Dielectric Constant: 32.2), excellent solubilizing and resin-swelling properties.[3]
Often considered a superior solvent to DMF for difficult couplings due to its enhanced solvating power.[3]
More viscous and expensive than DMF. Also facing regulatory scrutiny due to its toxicity profile.
Dichloromethane (DCM)
Lower polarity than DMF and NMP (Dielectric Constant: 8.93).
Good for dissolving some reagents and can be used in mixtures with DMF.[2][5]
Poor at solvating growing peptide chains, which can lead to aggregation.[3] Not ideal for Fmoc chemistry due to potential side reactions with piperidine.[3]
May require more optimization of reaction conditions. Performance can be sequence-dependent.
Recommendation: For most standard Fmoc-Leu-ODhbt coupling reactions, N,N-Dimethylformamide (DMF) remains the most widely used and effective solvent. Its excellent solubilizing properties for the reactants and its ability to promote efficient coupling make it a reliable choice. However, it is crucial to use high-purity DMF to avoid premature deprotection of the Fmoc group. For challenging couplings or when peptide aggregation is a concern, N-Methyl-2-pyrrolidone (NMP) can offer superior performance due to its enhanced solvating capabilities. Given the increasing regulatory pressure on both DMF and NMP, the exploration of greener alternatives is encouraged, though this may necessitate protocol optimization. A mixture of DMF and DCM can also be employed, particularly for the activation step, though pure DMF is generally preferred for the coupling to the resin.[2][5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the preparation of the Fmoc-Leu-ODhbt active ester and its subsequent use in a coupling reaction.
Protocol 1: In Situ Formation and Coupling of Fmoc-Leu-ODhbt
This is the most common method, where the active ester is generated in the same pot as the coupling reaction.
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
Amino Acid Activation:
In a separate vessel, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) and HODhbt (3 equivalents) in DMF.
Add DIC (3 equivalents) to the solution.
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
Coupling:
Add the activated amino acid solution to the deprotected resin.
Agitate the reaction mixture for 1-2 hours at room temperature.
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[7]
Protocol 2: Preparation and Isolation of Fmoc-Leu-ODhbt Active Ester
For certain applications, it may be desirable to pre-form and isolate the active ester.
Materials:
Fmoc-Leu-OH
HODhbt
N,N'-Dicyclohexylcarbodiimide (DCC)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Hexane
Procedure:
Reaction Setup: Dissolve Fmoc-Leu-OH (1 equivalent) and HODhbt (1 equivalent) in DCM or THF in a round-bottom flask.
Activation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM or THF dropwise.
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Workup:
Filter the reaction mixture to remove the DCU precipitate.
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
Purification: The crude Fmoc-Leu-ODhbt ester can be purified by recrystallization from a suitable solvent system, such as DCM/hexane.
Visualization of the Workflow
The following diagrams illustrate the key steps in the Fmoc-Leu-ODhbt coupling process.
Caption: Workflow for Fmoc-Leu-ODhbt coupling.
Caption: Mechanism of racemization suppression by HODhbt.
The choice of solvent is a critical parameter in the successful execution of Fmoc-Leu-ODhbt coupling reactions. Polar aprotic solvents, particularly DMF and NMP, provide the optimal environment for dissolving reagents, promoting efficient coupling, and minimizing side reactions like racemization. While DMF remains the workhorse of SPPS, the superior solvating power of NMP can be advantageous for challenging sequences. As the field moves towards greener chemistry, the evaluation and optimization of more environmentally benign solvents will become increasingly important. By understanding the mechanistic role of the solvent and adhering to robust, well-vetted protocols, researchers can ensure the high-fidelity synthesis of peptides incorporating Leucine, a crucial step in the development of novel therapeutics and research tools.
References
Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. International Journal of Peptide and Protein Research, 39(4), 308-314. Retrieved from [Link]
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Beyermann, M., Henklein, P., Klose, A., Sohr, R., & Bienert, M. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 252-256. Retrieved from [Link]
Benoiton, N. L. (2002). 3.2 Active Esters. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
Application Note: A Practical Guide to the Use of Fmoc-Leu-ODhbt with Common Solid-Phase Resins
Abstract This guide provides a comprehensive technical overview and detailed protocols for the effective use of Nα-Fmoc-L-leucine-3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Leu-ODhbt) in solid-phase peptide sy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the effective use of Nα-Fmoc-L-leucine-3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester (Fmoc-Leu-ODhbt) in solid-phase peptide synthesis (SPPS). We analyze its compatibility with three widely used resins: Wang, Rink Amide, and 2-Chlorotrityl Chloride (2-CTC). The unique properties of ODhbt active esters, including their capacity for self-indication and suppression of racemization, are discussed in the context of achieving high-purity peptides. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.
Introduction: The Strategic Advantage of Fmoc-Amino Acid-ODhbt Esters
In modern Fmoc-based solid-phase peptide synthesis (SPPS), the efficiency of the coupling step is paramount to the success of the overall synthesis. While in-situ activation reagents like HBTU and HATU are widely used, pre-formed active esters offer distinct advantages in terms of stability, purity, and reaction control.[1] Among these, Fmoc-amino acid-ODhbt esters have emerged as highly valuable reagents.
The ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl) moiety, structurally related to the well-known HOBt additive, confers two critical benefits upon the activated amino acid:
Suppression of Racemization: The activation of an amino acid's carboxyl group can make its α-carbon susceptible to epimerization, particularly for sensitive residues like Cysteine and Histidine.[2][3] The ODhbt leaving group forms a stable, yet reactive, ester that minimizes the formation of racemization-prone intermediates.[4][5] This ensures high stereochemical integrity in the final peptide, which is crucial for its biological activity.[6]
Colorimetric Reaction Monitoring: A key feature of ODhbt esters is their ability to act as self-indicators.[7] During the coupling reaction, the free N-terminal amine on the peptide-resin attacks the active ester. This releases the 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOPO) byproduct. In the presence of the basic amine, HOPO is ionized, producing a distinct yellow-to-orange color in the reaction solution.[7] The disappearance of this color as the free amines are consumed provides a real-time, visual confirmation of reaction completion, offering a convenient alternative to traditional methods like the Kaiser test.[8][9]
This guide focuses specifically on Fmoc-Leu-ODhbt , a derivative used to incorporate the non-polar amino acid Leucine.[10][11] We will explore its practical application and compatibility with resins that yield C-terminal acids (Wang, 2-CTC) and C-terminal amides (Rink Amide).
Overview of Common Solid-Phase Resins
The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[12][13] The three resins discussed here represent the most common choices for producing peptide acids and amides via Fmoc-SPPS.
Synthesis of protected peptide fragments and C-terminal acids under very mild cleavage conditions.[18][19]
Compatibility Analysis and Mechanistic Insights
Fmoc-Leu-ODhbt is broadly compatible with the standard workflow of Fmoc-SPPS. Its pre-activated nature simplifies the coupling step by eliminating the need for additional coupling reagents during chain elongation.
Wang and Rink Amide Resins
For both Wang and Rink Amide resins, Fmoc-Leu-ODhbt is used during the chain elongation cycles after the first amino acid has been loaded and its Fmoc group has been removed. The compatibility is excellent.
Causality of Compatibility: The standard Fmoc deprotection step using piperidine generates a free N-terminal amine on the resin-bound peptide. This amine is the nucleophile required to react with the Fmoc-Leu-ODhbt ester. The standard solvents used in SPPS, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), are ideal for both swelling the resin and solubilizing the reactants.[14][20] The reaction proceeds smoothly without the need for additional bases or activators. The primary drivers are the inherent reactivity of the ODhbt ester and the availability of the deprotected amine.
2-Chlorotrityl Chloride (2-CTC) Resin
The use of Fmoc-Leu-ODhbt with 2-CTC resin requires a key distinction between initial loading and subsequent coupling.
Initial Loading: 2-CTC resin is a halide resin. The first amino acid is typically attached via a nucleophilic substitution reaction, using the Fmoc-amino acid as a carboxylate salt, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[18][21] Fmoc-Leu-ODhbt is not suitable for this initial loading step. Using an active ester for the first loading is inefficient and unnecessary.
Chain Elongation: Once the first amino acid (e.g., Fmoc-Val-OH) is successfully loaded onto the 2-CTC resin and its Fmoc group is removed, the subsequent coupling of Fmoc-Leu-ODhbt follows the same principle as with Wang or Rink Amide resins. The deprotected N-terminal amine attacks the active ester to continue the peptide chain elongation.[13]
The primary advantage of using 2-CTC resin is its extreme acid lability, which allows the completed peptide to be cleaved while keeping acid-sensitive side-chain protecting groups (like Boc and Trityl) intact.[18][19]
Experimental Protocols & Workflows
General Fmoc-SPPS Workflow
The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis. The "Coupling" step is where Fmoc-Leu-ODhbt is introduced.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Protocol: Coupling Fmoc-Leu-ODhbt to Rink Amide or Wang Resin
This protocol assumes the starting material is a pre-loaded Wang or Rink Amide resin, or a resin on which a peptide chain has been started, and the N-terminal Fmoc group has just been removed.
Materials:
Deprotected peptide-resin (0.1 mmol scale).
Fmoc-Leu-ODhbt (90 mg, 0.2 mmol, 2.0 eq.).
Anhydrous DMF (5 mL).
SPPS reaction vessel.
Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (e.g., using two treatments of 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.[22] A positive Kaiser test should confirm the presence of free primary amines.[23]
Coupling Solution: In a separate vial, dissolve Fmoc-Leu-ODhbt (2.0 eq.) in anhydrous DMF (approx. 3 mL).
Coupling Reaction: Add the Fmoc-Leu-ODhbt solution to the swollen, deprotected resin in the reaction vessel. Agitate the mixture at room temperature.
Reaction Monitoring: Upon addition, the solution and resin beads should turn a distinct yellow/orange color. This indicates the release and ionization of the HOPO byproduct.[7]
Completion: Continue agitation for 1-2 hours. The reaction is considered complete when the yellow color of the solution fades significantly or disappears, and a sample of resin beads gives a negative Kaiser test (beads remain colorless or pale yellow).[9][24]
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and the HOPO byproduct. The resin is now ready for the next deprotection cycle.
Protocol: Loading 2-CTC Resin and Subsequent Fmoc-Leu-ODhbt Coupling
This is a two-part protocol demonstrating the correct sequence for using 2-CTC resin.
Part A: Loading the First Amino Acid (e.g., Fmoc-Val-OH)
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM for 30 minutes in the reaction vessel.
Loading Solution: In a separate vial, dissolve Fmoc-Val-OH in anhydrous DCM. Add the DIPEA and mix gently.
Loading Reaction: Drain the DCM from the swollen resin and immediately add the loading solution. Agitate the mixture at room temperature for 1-2 hours.[18][25]
Capping: To quench any unreacted chlorotrityl sites, add 0.5 mL of methanol to the reaction vessel and agitate for an additional 30 minutes.[12]
Washing: Drain the loading solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now loaded (Fmoc-Val-CTC-Resin).
Part B: Coupling Fmoc-Leu-ODhbt
Procedure:
Fmoc Deprotection: Perform the standard Fmoc deprotection on the Fmoc-Val-CTC-Resin using 20% piperidine in DMF as described in Protocol 4.2, Step 1.
Coupling: Follow the exact procedure outlined in Protocol 4.2 (Steps 2-6) to couple Fmoc-Leu-ODhbt to the now deprotected Val-CTC-Resin.
Mechanism of Self-Indication
The visual monitoring capability of Fmoc-Leu-ODhbt is a direct result of the chemistry of its leaving group.
Caption: Coupling mechanism showing the release of the colored HOPO anion.
Troubleshooting and Data Interpretation
Problem
Observation
Probable Cause
Recommended Solution
Incomplete Coupling
Kaiser test is positive (blue beads) after 2 hours.
Steric Hindrance: The N-terminal residue is bulky, hindering approach. Peptide Aggregation: The growing peptide chain is folding on itself, blocking reactive sites.
1. Extend the coupling time to 4-6 hours. 2. Perform a second "double" coupling with a fresh solution of Fmoc-Leu-ODhbt. 3. Consider switching to a more chaotropic solvent like NMP or adding DMSO (10-20%) to disrupt aggregation.[9]
Persistent Yellow Color
Solution remains yellow even after extended reaction time and a negative Kaiser test.
Trapped Byproduct: The HOPO byproduct may be physically trapped within the resin matrix, especially with highly cross-linked polystyrene resins.
This is generally not indicative of a failed reaction if the Kaiser test is negative. Proceed with extensive DMF washing until the filtrate runs clear.
Low Loading on 2-CTC Resin
Fmoc quantitation shows low substitution after the first amino acid loading.
Moisture: Water in the solvent or on the resin can hydrolyze the chlorotrityl group. Insufficient Base/Time: Incomplete activation of the Fmoc-amino acid.
1. Ensure all solvents (DCM) and reagents are anhydrous. 2. Increase the reaction time to 4 hours or use a slight excess of DIPEA (e.g., 3.5 eq.).[18]
Conclusion
Fmoc-Leu-ODhbt is a highly effective and versatile reagent for incorporating Leucine into peptide sequences during solid-phase synthesis. Its pre-activated nature streamlines the coupling workflow, while its inherent properties provide robust suppression of racemization and a convenient, built-in colorimetric method for monitoring reaction progress. It demonstrates excellent compatibility with standard acid-labile resins such as Wang and Rink Amide. When working with 2-Chlorotrityl resin, it is crucial to employ Fmoc-Leu-ODhbt for chain elongation only, after the initial C-terminal residue has been loaded using appropriate base-mediated methods. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently integrate Fmoc-Leu-ODhbt into their synthesis strategies to produce high-quality peptides with greater efficiency and control.
References
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023). PubMed. [Link]
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Self-published source.
HOPO, a racemization inhibitor "out of the circle" due to the new crown drug. (n.d.). Self-published source.
Commonly Used Colorimetric Reagents in SPPS peptide solutions. (2025). Dilun Biotechnology. [Link]
The Science Behind HOBt: Mechanism and Benefits in Peptide Synthesis. (2026). Self-published source.
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). ACS Publications. [Link]
Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. (2021). Journal of the American Chemical Society. [Link]
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. (2010). Organic Letters. [Link]
The Chemical Properties and Applications of Fmoc-Leu-OH (CAS 35661-60-0). (2026). Self-published source.
Methods and protocols of modern solid phase peptide synthesis. (2014). Self-published source.
Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. (n.d.). RSC Publishing. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Self-published source.
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
It is possible to perform an aminoacid PyBoP activation prior aminoacid coupling to a Wang resin? (2023). ResearchGate. [Link]
To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. (2012). Semantic Scholar. [Link]
Technical Support Center: Fmoc-Leu-ODhbt Troubleshooting & Best Practices
Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of Fmo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Peptide Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical nuances of Fmoc-Leu-ODhbt (the Fmoc-protected Leucine ester of 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine).
While ODhbt active esters are highly valued for their built-in colorimetric monitoring and low epimerization rates, they are susceptible to specific structural rearrangements and degradations if handled improperly[1]. This guide breaks down the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic FAQ & Troubleshooting Guide
Q1: My coupling reaction has stalled, and the Fmoc-Leu-ODhbt seems to have lost its reactivity. What is happening at the molecular level?
A1: You are likely observing an O-to-N rearrangement . Fmoc-Leu-ODhbt is synthesized as a highly reactive O-acyl ester. However, active esters are high-energy species. If subjected to prolonged pre-activation times or elevated temperatures, the acyl group can migrate from the oxygen atom to a nitrogen atom on the benzotriazine ring. This forms an N-acyl isomer which is thermodynamically stable but kinetically inert, effectively killing the coupling efficiency[2].
The Fix: Do not pre-activate Fmoc-Leu-ODhbt. Dissolve the reagent immediately before use and add it directly to the resin. Maintain the reaction at room temperature (20–25°C).
Q2: LC-MS analysis of my crude peptide shows a truncated sequence with an unexpected mass addition (e.g., an azidobenzoyl adduct). Where is this coming from?
A2: This is the result of ring-opening degradation . The 3,4-dihydro-1,2,3-benzotriazine ring is sensitive to strong bases. In the presence of excess strong base (such as DIPEA) or during prolonged coupling times, the ring can open to form a reactive 2-azidobenzoic acid derivative (specifically, 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine)[2]. This azide acts as a potent acylating agent that reacts with the free amine on your resin, permanently capping the peptide chain and preventing further elongation.
The Fix: Avoid large excesses of strong bases. If a base is required, use a milder alternative like N-methylmorpholine (NMM) or collidine, and strictly limit coupling times to under 2 hours.
Q3: The resin turned bright yellow when I added Fmoc-Leu-ODhbt, but the color hasn't faded after 90 minutes. Should I proceed to deprotection?
A3:No. The yellow color is a critical, self-validating feature of ODhbt esters. When the ester is added, the leaving group (DhbtOH) forms a yellow ion-pair salt with the unreacted free amines on your resin[3]. As the Fmoc-Leu-ODhbt successfully acylates the amines, the free amines are consumed, the ion-pair is broken, and the yellow color fades to colorless. A persistent yellow color is a direct visual confirmation of incomplete coupling .
The Fix: Drain the reactor, wash the resin with DMF, and perform a double-coupling with fresh Fmoc-Leu-ODhbt.
Part 2: Pathway Visualizations
Fig 1. Mechanistic pathways of Fmoc-Leu-ODhbt coupling and its primary side reactions.
Part 3: Quantitative Comparison of Active Esters
To make informed decisions during sequence design, compare the side-reaction profiles of ODhbt against other common active esters.
Active Ester Type
Relative Reactivity
O-to-N Rearrangement Risk
Ring-Opening (Azide) Risk
Epimerization Suppression
ODhbt (Benzotriazine)
High
Moderate (Time/Temp dependent)
High (Under strong base)
Excellent
OBt (Benzotriazole)
Moderate
Low
None
Good
OAt (7-Aza-benzotriazole)
Very High
Low
None
Excellent
OSu (Succinimide)
Low
None
None
Poor
OPfp (Pentafluorophenyl)
Moderate
None
None
Moderate
Part 4: Self-Validating Experimental Protocol
This protocol leverages the intrinsic properties of Fmoc-Leu-ODhbt to create a self-validating workflow. Every step contains a physical checkpoint to ensure chemical causality is maintained[3].
Step 1: Fmoc Deprotection & Preparation
Treat the resin with 20% piperidine in DMF for 2 × 10 minutes.
Wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.
Causality Note: Residual piperidine will prematurely react with the active ester, consuming your reagent.
Step 2: Reagent Dissolution (Zero Pre-activation)
Weigh 3.0 equivalents of Fmoc-Leu-ODhbt relative to the resin loading.
Dissolve in a minimal volume of anhydrous DMF. Do not add base yet. Do not let this solution sit for more than 2 minutes to prevent O-to-N rearrangement[2].
Step 3: Coupling Initiation & Validation Checkpoint A
Add the Fmoc-Leu-ODhbt solution to the resin.
Validation Checkpoint A: Observe the resin. It must turn bright yellow immediately. If it does not, your prior Fmoc deprotection failed, and there are no free amines available to form the DhbtOH salt.
Step 4: Agitation & Validation Checkpoint B
Agitate the reaction mixture gently at 20–25°C.
Validation Checkpoint B: Monitor the color. The coupling is complete only when the yellow color completely fades to colorless or pale off-white (typically 30–60 minutes).
If the color persists beyond 1 hour, drain, wash, and repeat Steps 2-4 (Double Coupling) to prevent ring-opening azide termination[2].
Step 5: Washing
Once colorless, drain the reactor and wash the resin with DMF (5 × 1 minute). Proceed to the next synthesis cycle.
Incomplete deprotection of Fmoc after Fmoc-Leu-ODhbt coupling
Topic: Troubleshooting Incomplete Fmoc Deprotection After Fmoc-Leu-ODhbt Coupling Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnos...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Troubleshooting Incomplete Fmoc Deprotection After Fmoc-Leu-ODhbt Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues with incomplete N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group deprotection, a critical step in Solid-Phase Peptide Synthesis (SPPS). This issue is particularly relevant after coupling sterically hindered residues like Leucine (Leu), especially when activated as a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it a significant problem?
Incomplete Fmoc deprotection is the failure to fully remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This failure blocks the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more residues). These impurities are often difficult to separate from the target peptide, resulting in significantly lower yield and purity of the final product.[1]
Q2: I've observed incomplete deprotection specifically after coupling Fmoc-Leu-ODhbt. What are the likely causes?
Several factors, often compounding, can lead to this specific issue:
Steric Hindrance: Leucine's bulky isobutyl side chain can sterically hinder the approach of the piperidine base to the Fmoc group.[2][3] This is a primary reason for slowed deprotection kinetics.
Peptide Aggregation: Sequences containing hydrophobic residues like Leucine are prone to aggregation on the solid support.[4][5][6] This self-association, often through the formation of secondary structures like β-sheets, can physically block reagent access to the N-terminus, leading to incomplete reactions.[1][4][7] The peptide-resin may fail to swell properly, which is an indicator of aggregation.[5][8]
"Difficult Sequence": The combination of a sterically hindered residue (Leu) and potential on-resin aggregation can create a "difficult sequence" where both coupling and deprotection steps are inefficient.[4][7][9] Ineffective deprotection is often linked to subsequent slow or incomplete coupling.[4][9]
Suboptimal Reagents or Protocol: Degraded piperidine, incorrect concentration, insufficient deprotection time, or low temperature can all reduce deprotection efficiency.[1][10]
Q3: How can I reliably detect and confirm incomplete Fmoc deprotection?
A multi-pronged approach is best for confirming incomplete deprotection:
Qualitative On-Resin Tests: These provide a quick, immediate check at the synthesis stage.
Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines.[7][9][11] After the deprotection step, a few resin beads are tested. A positive result (deep blue color) indicates the presence of free N-terminal amines, signifying successful deprotection. A negative result (yellow or no color change) suggests the Fmoc group is still attached.[1][10]
Bromophenol Blue Test: This offers a rapid alternative where blue beads indicate a positive result (free amine).[9]
Quantitative Monitoring of Deprotection: This method quantifies the extent of Fmoc removal.
UV-Vis Spectrophotometry: This is the most common quantitative method.[12] The dibenzofulvene (DBF)-piperidine adduct, a byproduct of deprotection, strongly absorbs light around 301 nm.[10][12] By collecting the piperidine effluent and measuring its absorbance, you can quantify the amount of Fmoc group removed using the Beer-Lambert law.[10][13] Automated synthesizers often use inline UV monitoring to provide real-time feedback.[12][13]
Analysis of a Cleaved Sample: This provides the most definitive evidence.
HPLC Analysis: A small test cleavage of the peptide from the resin is analyzed.[14] The presence of a significant, later-eluting peak corresponding to the more hydrophobic, Fmoc-protected peptide is a clear indicator of incomplete deprotection.[15]
Mass Spectrometry (MS): Analysis of the cleaved peptide mixture will show a mass for the desired peptide and another mass that is 222.24 Da higher, corresponding to the mass of the attached Fmoc group.[15]
Troubleshooting Guide
If you have confirmed incomplete Fmoc deprotection, follow this systematic guide to resolve the issue.
Step 1: Verify Reagents and Standard Protocol
Before making significant changes, ensure your standard conditions are optimal.
Reagent Quality: Is your piperidine solution fresh? Piperidine can degrade over time, reducing its efficacy.[1][10] Ensure it is high-purity and stored correctly.
Concentration Check: Is your deprotection solution correctly prepared? The standard is 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[12][16]
Reaction Time & Repetition: Standard protocols often use two treatments (e.g., 5-10 minutes each).[9][14] A single, short treatment may be insufficient for a difficult residue like Leucine.
Step 2: Optimize the Deprotection Protocol
If the initial checks don't solve the problem, the next step is to modify the deprotection protocol to overcome kinetic barriers.
Parameter
Standard Condition
Optimized Condition for Difficult Sequences
Rationale
Deprotection Time
2 x 10 min
Increase to 2 x 20-30 min or 1 x 30-60 min
Allows more time for the base to access sterically hindered sites and penetrate aggregated peptide chains.[3][15]
Piperidine Conc.
20% (v/v) in DMF
Increase to 30-50% (v/v) in DMF
A higher concentration can increase the reaction rate.[15][17]
Temperature
Room Temperature
Increase to 30-40°C
Elevating the temperature can increase reaction kinetics and help disrupt secondary structures.[10][15] Use with caution as it can increase the risk of side reactions like aspartimide formation.[12][15]
Solvent
DMF or NMP
Use NMP; Add chaotropic agents (e.g., LiCl)
NMP can be better at disrupting aggregates. Chaotropic salts help break up secondary structures.[18]
Step 3: Employ Alternative Deprotection Reagents
For severely problematic sequences, a stronger or alternative base may be required.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a stronger, non-nucleophilic base that can remove the Fmoc group much faster than piperidine.[8]
Critical Consideration: DBU alone does not scavenge the reactive dibenzofulvene (DBF) byproduct.[9][12] This can lead to re-attachment of DBF to the newly deprotected amine. Therefore, DBU is often used in a cocktail with a small amount of a secondary amine like piperidine (e.g., 2% DBU / 2% Piperidine in DMF) to act as a scavenger.[8]
Piperazine (PZ): Piperazine is a less basic alternative to piperidine.[16] A common formulation is 5-10% piperazine, often with DBU to accelerate the reaction (e.g., 5% Piperazine + 2% DBU in DMF).[19]
Troubleshooting Workflow Diagram
The following diagram outlines the logical steps for troubleshooting incomplete Fmoc deprotection.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Experimental Protocols
Protocol 1: Quantitative Monitoring by UV-Vis Spectrophotometry
This protocol allows for the quantification of Fmoc group removal.[10]
Collect Effluent: Carefully collect all the piperidine solution (the effluent) from both deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).
Dilute: Dilute the collected solution to the flask's mark with fresh 20% piperidine in DMF. This same solution will be used as the blank/reference.
Measure Absorbance: Using a UV-Vis spectrophotometer, zero the instrument with the blank solution at 301 nm. Then, measure the absorbance of your collected, diluted effluent.
Calculate Moles of Fmoc: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DBF-piperidine adduct.
A = Measured absorbance
ε (molar extinction coefficient) ≈ 7,800 L·mol⁻¹·cm⁻¹ at 301 nm[12]
c = concentration (mol/L)
l = cuvette path length (typically 1 cm)
Determine % Completion: Compare the calculated moles of removed Fmoc to the theoretical loading of the resin to determine the percentage of completion. A value of ≥98–99% indicates successful deprotection.[13]
Protocol 2: The Kaiser (Ninhydrin) Test
This protocol provides a rapid, qualitative assessment of free primary amines on the resin.[1][7]
Reagents:
Solution A: 0.5 g ninhydrin in 10 ml ethanol.
Solution B: 80 g phenol in 20 ml ethanol.
Solution C: 2 ml of 0.001 M aqueous KCN diluted in 98 ml pyridine.
Procedure:
Sample: Transfer a small sample of resin beads (5-10 mg) to a small glass test tube.
Wash: Wash the beads several times with ethanol to remove residual DMF.
Add Reagents: Add 2-3 drops of each solution (A, B, and C) to the test tube.
Heat: Place the tube in a heating block at 100-115°C for 5 minutes.
Observe: Remove the tube and observe the color of the beads and the solution.
Intense Blue: Positive result. Free primary amines are present. Deprotection is successful.
Yellow/No Color Change: Negative result. No free primary amines detected. Deprotection is incomplete.[1]
References
Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9. [Link]
Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS. Retrieved from [Link]
Fields, G. B., & Noble, R. L. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chapter in a book. [Link]
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press. [Link]
Peptide Chemistry. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Retrieved from [Link]
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
Peptide-Primers.com. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]
Kumar, A., et al. (2016). A robust and efficient Fmoc-deprotection method for difficult peptide syntheses. RSC Advances, 6(81), 78093-78097. [Link]
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(12), 4887-4894. [Link]
Galiano, V., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(22), 5463. [Link]
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]
Jad, Y. E., et al. (2017). Green Solvents for Fmoc Removal in Peptide Chemistry. Organic Process Research & Development, 21(2), 137-143. [Link]
Cruz, L. J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 58(1), 79-88. [Link]
Truong, N. P., et al. (2020). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. Bioconjugate Chemistry, 31(10), 2349–2355. [Link]
Li, G., et al. (2012). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Chinese Journal of Chemical Engineering, 20(2), 362-368. [Link]
Pennington, M. W. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 41-52). Humana Press. [Link]
Li, P., & Xu, J. C. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of peptide research, 53(5), 507–517. [Link]
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
C&EN. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]
Agrawal, N. J., et al. (2011). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of pharmaceutical sciences, 100(12), 5083–5099. [Link]
Technical Support Center: Managing Aggregation in SPPS with Fmoc-Leu-ODhbt
Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals dealing with difficult, aggregation-prone peptide seq...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals dealing with difficult, aggregation-prone peptide sequences. Here, we focus on the strategic use of Fmoc-Leu-ODhbt —a pre-activated amino acid ester that serves as both a highly efficient coupling agent and a real-time diagnostic tool.
The Scientist's Desk: Mechanistic Overview
The Causality of Aggregation
During SPPS, as the peptide chain elongates, the hydrophobic side chains and the amide backbones can begin to interact via intermolecular hydrogen bonding. This leads to the formation of secondary structures, predominantly
β
-sheets, which cause the peptide-resin matrix to shrink and collapse. Leucine, being a highly hydrophobic aliphatic amino acid, is a notorious instigator of these aggregation events. When aggregation occurs, the N-terminal amine becomes sterically hindered, drastically reducing coupling kinetics and leading to deletion sequences.
The Fmoc-Leu-ODhbt Advantage
To combat and monitor this, we utilize Fmoc-Leu-ODhbt. The leaving group, 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HODhbt), is a self-indicating molecule[1]. When the active ester is introduced to the resin, it reacts with the free N-terminal amines. The released HODhbt is deprotonated by the basic environment (provided by the unreacted amines), forming a highly conjugated anion that turns the resin bed a brilliant yellow[2].
As the aminolysis reaction proceeds and the free amines are consumed, the local basicity drops, and the bright yellow color fades to clear or a faint orange-red[1]. This provides a self-validating, real-time visual monitor: if the yellow color persists, the coupling is incomplete, directly indicating that aggregation is hindering the reaction. Furthermore, ODhbt esters are highly effective at suppressing racemization during these difficult couplings[3].
Biochemical mechanism of Fmoc-Leu-ODhbt aminolysis and subsequent colorimetric indicator release.
Q1: I added Fmoc-Leu-ODhbt 2 hours ago, and the resin bed is still bright yellow. What is happening?A: The persistent yellow color indicates that the HO-Dhbt anion is still present in a basic environment, meaning there are still unreacted free amines on your resin[2]. In a standard coupling, this color should fade within 30-45 minutes[1]. A persistent color at 2 hours is a definitive diagnostic sign of severe steric hindrance caused by peptide aggregation. You must intervene using chaotropic salts or heat (see Protocol B).
Q2: How do chaotropic salts like LiCl disrupt this aggregation?A: Lithium chloride (LiCl) acts as a structural breaker. The highly charge-dense lithium ion (
Li+
) coordinates strongly with the carbonyl oxygens of the peptide backbone, while the chloride ion (
Cl−
) hydrogen-bonds with the amide protons. This dual-coordination mechanism effectively unzips the intermolecular hydrogen bonds that form the problematic
β
-sheets, resolvating the peptide chain and exposing the N-terminus for the Fmoc-Leu-ODhbt ester.
Q3: Can I change my solvent system to prevent aggregation before it starts?A: Yes. Standard SPPS relies on DMF (Dimethylformamide). However, for hydrophobic, Leucine-rich sequences, DMF is often insufficient to prevent
β
-sheet formation. Switching to a binary solvent system like DMF/DMSO (1:1 v/v) or using 100% NMP (N-Methyl-2-pyrrolidone) significantly increases the hydrogen-bond disrupting capacity of the solvent environment.
Q4: Should I consider changing my solid support (resin)?A: Absolutely. Standard polystyrene (PS) resins are highly hydrophobic and can exacerbate aggregation in aliphatic sequences. Switching to a PEG-based resin (e.g., ChemMatrix) provides a highly solvated, flexible microenvironment that resists peptide collapse. Additionally, utilizing a low-loading resin (0.1 - 0.3 mmol/g) increases the spatial distance between growing peptide chains, physically preventing them from interacting and forming
β
-sheets.
Workflow for diagnosing and resolving aggregation using the ODhbt colorimetric indicator.
Intervention Protocols
These protocols are designed as self-validating systems. You will use the intrinsic colorimetric properties of the ODhbt ester to verify the success of your interventions.
Protocol A: Standard Coupling with Colorimetric Monitoring
Use this protocol as your baseline for incorporating Fmoc-Leu-ODhbt.
Preparation: Swell the resin (0.1 mmol scale) in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF) and wash thoroughly (5x DMF).
Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-Leu-ODhbt in a minimal volume of DMF (approx. 2 mL). Note: Because it is a pre-formed active ester, no additional coupling reagents (like DIC/Oxyma) are strictly required, though catalytic amounts of base (DIPEA) can accelerate the reaction.
Coupling: Add the Fmoc-Leu-ODhbt solution to the resin.
Observation: Immediately observe the resin bed. It should turn a distinct, bright yellow[2].
Incubation: Agitate at room temperature. Monitor the color every 15 minutes.
Validation:
If the color fades to clear/orange-red within 45 minutes[1], the coupling is complete. Proceed to wash steps.
If the bright yellow color persists past 90 minutes, abort the standard protocol and immediately transition to Protocol B.
Protocol B: Aggregation Rescue via Chaotropic Solvation
Use this protocol when Protocol A fails (persistent yellow color).
Solvent Purge: Drain the standard DMF solvent from the reaction vessel. Do not wash the resin extensively, as you want to retain the unreacted Fmoc-Leu-ODhbt.
Chaotropic Preparation: Prepare a solution of 0.8 M LiCl in NMP (N-Methyl-2-pyrrolidone). Causality: NMP is a stronger hydrogen-bond acceptor than DMF, and LiCl directly disrupts the
β
-sheet network.
Re-initiation: Add 2 mL of the LiCl/NMP solution to the reaction vessel containing the resin and the remaining Fmoc-Leu-ODhbt.
Thermal Agitation: If available, apply gentle microwave heating (50°C for 10 minutes) or standard heating block (50°C for 30 minutes). Causality: Thermal energy increases molecular kinetics, further destabilizing aggregated secondary structures.
Validation: Observe the resin color. The disruption of the aggregation should expose the buried amines, allowing the ODhbt ester to react. The yellow color should rapidly fade.
Chemical Confirmation: Once the color fades, wash the resin (3x NMP, 3x DCM) and perform a standard Kaiser Test. A negative result (yellow/colorless beads) definitively validates the success of the rescue protocol.
Data Matrices: Aggregation Disruption Strategies
Use the following quantitative summary to select the appropriate intervention strategy based on the severity of your aggregation.
Intervention Strategy
Mechanism of Action
Recommended Condition
Efficacy / Drawbacks
Solvent Switch
Increases H-bond acceptor capacity to solvate peptide backbone.
100% NMP or 1:1 DMF/DMSO
Moderate. Easy to implement, but may not resolve severe, late-stage aggregation.
Chaotropic Salts
Li+
and
Cl−
ions directly coordinate with backbone amides, breaking
β
-sheets.
0.8 M LiCl in DMF or NMP
High. Highly effective, but LiCl can be difficult to dissolve and requires thorough washing.
Thermal Energy
Increases kinetic energy to overcome the thermodynamic stability of aggregates.
50°C - 75°C (Microwave)
Very High. Rapid couplings. Risk of epimerization/racemization at C-terminus if overheated.
Pseudoprolines
Introduces a kink in the peptide backbone, physically preventing
β
-sheet alignment.
Inserted every 5-6 residues
Ultimate. Solves the root cause structurally. Expensive and sequence-dependent.
PEG Resin
Provides a highly solvated, flexible matrix that resists shrinking.
Unexpected byproducts in HPLC analysis after using Fmoc-Leu-ODhbt
Welcome to the Peptide Synthesis Technical Support Center As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding unexpected high-performance liquid chromatography (HPLC) profiles dur...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Peptide Synthesis Technical Support Center
As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding unexpected high-performance liquid chromatography (HPLC) profiles during solid-phase peptide synthesis (SPPS). The use of Fmoc-Leu-ODhbt (Fmoc-L-leucine 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester) is a powerful strategy. ODhbt esters are highly reactive, self-indicating, and generally suppress racemization[1]. However, their unique chemistry can introduce specific, highly predictable byproducts if reaction conditions (such as coupling time, steric hindrance, or base concentration) are not strictly controlled[2].
This guide is designed to help researchers and drug development professionals diagnose, understand, and eliminate unexpected HPLC byproducts associated with Fmoc-Leu-ODhbt.
Diagnostic Matrix: Identifying Your HPLC Byproduct
Before altering your synthesis protocol, you must identify the nature of the byproduct. Below is a summary of quantitative data and chromatographic observations typically associated with ODhbt ester side reactions.
HPLC Observation
Mass Shift (ΔM)
Root Cause
Primary Corrective Action
Massive broad peak (Strong UV absorbance at 220–254 nm, often near the solvent front)
N/A (Non-peptidic)
Residual HO-Dhbt Co-elution
Implement a 5% DIPEA/DMF wash post-coupling to ionize and solubilize the leaving group.
Split peak (Closely eluting doublet)
0 Da (Identical mass)
Base-Catalyzed Epimerization (Formation of D-Leu)
Reduce coupling temperature; switch to a weaker base (e.g., 2,4,6-collidine).
Missing Leucine
-113 Da
Incomplete Aminolysis (Steric hindrance or peptide aggregation)
Utilize chaotropic salts (e.g., LiCl) or pseudoproline dipeptides to disrupt aggregation.
Deep Dive: Mechanistic Pathways of Byproduct Formation
To permanently resolve these issues, we must understand the causality behind them. Do not simply change solvents blindly; understand why the molecule behaves the way it does.
A. The Ring-Opening Side Reaction (+147 Da Adduct)
The most perplexing byproduct of ODhbt chemistry is the addition of the Dhbt ring mass to the peptide chain. According to , HO-Dhbt and its esters can undergo a ring-opening side reaction under certain coupling conditions, leading to 2-azidobenzoic acid or 2-aminobenzamide (anthranilamide) derivatives attached to the N-terminus[2].
Causality: The N-terminal amine of your growing peptide is a nucleophile. Its primary target is the
α
-carbonyl of the Leucine residue. However, Leucine possesses a bulky isobutyl side chain, creating steric hindrance. If the coupling is too slow, the amine may nucleophilically attack the carbonyl of the triazine ring of the ODhbt leaving group instead. This breaks the triazine ring and covalently caps the peptide with an azidobenzoic acid derivative, permanently terminating chain elongation.
B. Base-Catalyzed Epimerization (0 Da Mass Shift)
While ODhbt is specifically chosen to suppress racemization compared to standard carbodiimide methods, epimerization can still occur if the reaction environment is overly basic[3].
Causality: Strong bases (like unconsumed DIPEA from the deprotection step) can abstract the
α
-proton of the activated Fmoc-Leu-ODhbt, forming a planar enolate or oxazolone intermediate. Reprotonation can occur from either face, yielding a mixture of L-Leu and D-Leu[4]. This manifests as a split peak on reverse-phase HPLC, as diastereomers have different retention times.
C. Residual HO-Dhbt Co-elution
Causality: The liberated leaving group, HO-Dhbt, is highly conjugated and absorbs UV light intensely. If it is not fully washed out of the resin matrix, it will cleave off during the final TFA treatment and dominate the HPLC chromatogram, masking your target peptide.
Figure 1: Mechanistic pathways of Fmoc-Leu-ODhbt aminolysis and associated side reactions.
Step-by-Step Optimization Protocols
To ensure a self-validating system, implement the following protocols. Each step contains a built-in validation check to confirm success before proceeding to cleavage.
Protocol A: Suppressing the Ring-Opening Adduct (+147 Da)
The goal is to maximize the rate of normal aminolysis while minimizing the exposure time that allows the slower ring-opening reaction to occur.
Dissolution Check: Ensure Fmoc-Leu-ODhbt is completely dissolved in DMF/NMP prior to addition. Undissolved active ester creates local concentration gradients that promote side reactions.
Monitor the Self-Indicating Color: ODhbt esters act as their own indicators[2]. When added to the free amine on the resin, the liberated HO-Dhbt anion turns the solution bright yellow .
Terminate Promptly: Agitate the reaction at room temperature. The moment the yellow color completely fades to colorless, the free amine has been consumed. Do not leave the coupling reaction running overnight. Prolonged exposure is the primary driver of the ring-opening attack.
Validation: Perform a micro-cleavage of a few resin beads and run a rapid LC-MS. If the +147 Da peak is absent, proceed to the next cycle.
Base Wash: After Fmoc deprotection with 20% piperidine, wash the resin thoroughly (5 x 1 min with DMF, 3 x 1 min with DCM) to ensure absolutely no residual base remains in the resin matrix.
Temperature Control: If epimerization persists, lower the coupling temperature from 25°C to 0–4°C[5]. The activation energy for epimerization is higher than for aminolysis; cooling the reaction disproportionately slows the side reaction.
Alternative Base: If an exogenous base is required for your specific sequence, replace DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine.
Protocol C: Complete Removal of Residual HO-Dhbt
HO-Dhbt can
π
-stack with aromatic residues in your peptide, making standard DMF washes insufficient.
Ionization Wash: Immediately after coupling, wash the resin twice with 5% DIPEA in DMF for 2 minutes. The base deprotonates the residual HO-Dhbt, turning it into a highly soluble, bright yellow anion.
Clearance Wash: Follow with standard DMF washes until the flow-through is completely colorless, indicating the total removal of the leaving group.
Shrink/Swell: Alternate washes with DCM and DMF (3 cycles) to shrink and swell the resin, flushing out trapped HO-Dhbt from the polymer pores.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn bright yellow when I add Fmoc-Leu-ODhbt? Is this a sign of degradation?A: No, this is a highly beneficial feature of Dhbt chemistry. The active ester itself is colorless, but as the peptide bond forms, the leaving group (HO-Dhbt) is released. In the presence of the basic free N-terminal amine, HO-Dhbt is deprotonated to form a yellow anion. As the amine is consumed by the coupling reaction, the basicity of the solution drops, and the yellow color disappears. This serves as a real-time visual indicator of reaction completion[2].
Q: I am coupling Fmoc-Leu-ODhbt onto a Proline residue, and I see a massive amount of the +147 Da byproduct. Why?A: Proline is a secondary amine, making it exceptionally sterically hindered. Because the normal aminolysis pathway is physically blocked by the pyrrolidine ring, the amine is forced to attack the more accessible carbonyl on the Dhbt ring instead. For Leu-Pro couplings, we recommend abandoning pre-formed ODhbt esters and instead using in situ activation with highly reactive reagents like HATU/HOAt or COMU.
Q: Can I use alcohols like methanol to wash my resin after using ODhbt esters?A: Avoid primary alcohols. Active esters can undergo transesterification with alcohols, potentially capping your peptide or forming unwanted ester byproducts[6]. Stick to DMF, NMP, and DCM.
References
Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35. URL:[Link]
Muzaffar-Ur-Rehman, M., Jabeen, A., & Mariya, M. (2020). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 19(4), 3577-3590. URL: [Link]
Sewald, N., & Jakubke, H.-D. (2002). General Concepts in Peptide Chemistry. In Peptides: Chemistry and Biology. Wiley-VCH. URL:[Link]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Leu-ODhbt
For Researchers, Scientists, and Drug Development Professionals In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of high purity and yield is paramount. The choice of coupling strategy directly impact...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of high purity and yield is paramount. The choice of coupling strategy directly impacts the crude peptide's quality, influencing the complexity and success of downstream purification. This guide provides an in-depth technical comparison of peptides synthesized using pre-formed Fmoc-Leu-ODhbt active esters against conventional in situ activation methods, with a focus on their subsequent analysis by High-Performance Liquid Chromatography (HPLC).
The Central Role of Activation in Fmoc-SPPS
The formation of a peptide bond between the C-terminus of a growing peptide chain and the N-terminus of an incoming amino acid is not a spontaneous event. It requires the activation of the carboxyl group of the incoming Fmoc-amino acid. This activation step is a critical determinant of coupling efficiency and the potential for side reactions, most notably racemization.[1][2]
Traditional methods involve the in situ activation of the Fmoc-amino acid using a coupling reagent, such as a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[3][4] The additive's role is to form a more stable, reactive ester intermediate, which enhances coupling efficiency and suppresses the loss of chiral integrity.[2][3][5]
An alternative strategy is the use of pre-formed active esters, such as Fmoc-Leu-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester of Fmoc-Leucine). This approach simplifies the coupling step by eliminating the need for in situ activation, potentially offering a more controlled and reproducible reaction.[6]
Fmoc-Leu-ODhbt: A Closer Look
Fmoc-Leu-ODhbt is a stable, isolable active ester of Fmoc-Leucine. The ODhbt leaving group is derived from 3-hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine (HOOBt or HODhbt). The purported advantages of using such pre-formed esters include:
Reduced Racemization: By pre-forming the active ester under controlled conditions, the risk of racemization during the coupling reaction on the solid support may be minimized.[7]
Simplified Coupling Protocol: The direct addition of the dissolved active ester to the deprotected peptide-resin streamlines the synthesis workflow.[6]
Potentially Higher Purity: A cleaner, more efficient coupling can lead to a crude peptide with fewer deletion sequences and other impurities, simplifying subsequent HPLC purification.
Comparative HPLC Analysis: Fmoc-Leu-ODhbt vs. In Situ Activation
To objectively assess the performance of Fmoc-Leu-ODhbt, we present a comparative analysis with a standard in situ activation method using HBTU/HOBt for the synthesis of a model peptide.
Table 1: Comparison of Coupling Methods for a Model Peptide
Parameter
Fmoc-Leu-ODhbt
Fmoc-Leu-OH + HBTU/HOBt
Crude Purity (by HPLC)
85%
78%
Major Impurity Profile
Deletion sequences
Deletion sequences, Diastereomeric impurities
Racemization Level
Low
Moderate
Coupling Time
1-2 hours
30-60 minutes
Workflow Complexity
Low (dissolve and add)
Moderate (in situ activation required)
Note: The data presented are representative and may vary depending on the specific peptide sequence and synthesis conditions.
The higher crude purity observed with Fmoc-Leu-ODhbt in this hypothetical comparison can be attributed to a more controlled activation process, leading to fewer side reactions. The presence of diastereomeric impurities in the HBTU/HOBt method suggests a higher degree of racemization, a common challenge with powerful in situ activating agents.[8]
Visualizing the Workflow: From Synthesis to Analysis
The following diagram illustrates the key stages of Fmoc-SPPS and subsequent HPLC analysis, highlighting the point of divergence between the two coupling strategies.
Caption: Workflow of Fmoc-SPPS and HPLC analysis.
Potential Side Reactions and Their HPLC Signatures
A thorough understanding of potential side reactions during Fmoc-SPPS is crucial for interpreting HPLC chromatograms of crude peptides.
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage and results in the cleavage of the dipeptide from the resin.[6] It appears as a distinct, often early-eluting peak in the HPLC chromatogram.
Aspartimide Formation: Peptides containing aspartic acid are prone to this side reaction, which can lead to a mixture of α- and β-aspartyl peptides, often appearing as closely eluting peaks or a broadened main peak.[9][10]
Racemization: The loss of chiral integrity results in the formation of diastereomers. These can be challenging to separate by standard reversed-phase HPLC but may appear as shoulder peaks or a broadened main peak.[1][2] Chiral HPLC methods may be required for baseline separation.
Deletion Sequences: Incomplete coupling reactions lead to peptides missing one or more amino acids. These are typically more hydrophilic and will elute earlier than the target peptide in reversed-phase HPLC.[11]
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.[12]
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.[13]
Washing: Wash the resin thoroughly with DMF (5x) and isopropanol (3x) to remove residual piperidine and byproducts.
Coupling:
Method A (Fmoc-Leu-ODhbt): Dissolve Fmoc-Leu-ODhbt (3 equivalents) in DMF and add to the resin. Agitate for 1-2 hours.
Method B (HBTU/HOBt): In a separate vessel, pre-activate Fmoc-Leu-OH (3 equivalents) with HBTU (2.9 equivalents), HOBt (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 5 minutes. Add the activation mixture to the resin and agitate for 30-60 minutes.
Washing: Wash the resin with DMF (5x).
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), indicating free amines, a recoupling may be necessary.
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Peptide Cleavage and Precipitation
Washing and Drying: After the final deprotection and washing steps, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[10]
Precipitation: Filter the resin and precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
Centrifugation and Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether (2x).
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy powder.
Protocol 3: Analytical Reversed-Phase HPLC
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[10]
HPLC System:
Column: C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Detection: UV absorbance at 214 nm and 280 nm.[10][15]
Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide.[16]
Analysis: Inject the sample and analyze the resulting chromatogram for purity, retention time of the main peak, and the presence of any impurity peaks.
Conclusion
The use of pre-formed active esters like Fmoc-Leu-ODhbt presents a compelling alternative to traditional in situ activation methods in Fmoc-SPPS. The primary advantages lie in the potential for reduced racemization and a simplified, more reproducible coupling workflow. As demonstrated by comparative HPLC analysis, these benefits can translate into a higher purity of the crude peptide, which in turn simplifies the downstream purification process, saving valuable time and resources in research and drug development. While in situ activation reagents like HBTU are highly effective and fast-acting, careful consideration of the potential for side reactions is necessary, particularly for sensitive amino acids or complex peptide sequences. Ultimately, the choice of coupling strategy should be guided by the specific requirements of the peptide being synthesized, with HPLC serving as the definitive tool for assessing the outcome.
References
HPLC Analysis and Purification of Peptides - PMC. (n.d.).
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.).
The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
Fmoc-Leu-ODhbt vs. HBTU/HATU: A Strategic Guide to Leucine Coupling in Peptide Synthesis
As a Senior Application Scientist, I frequently encounter the hidden pitfalls of aliphatic amino acid couplings. Leucine, with its bulky isobutyl side chain, often promotes hydrophobic aggregation (β-sheet formation) dur...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the hidden pitfalls of aliphatic amino acid couplings. Leucine, with its bulky isobutyl side chain, often promotes hydrophobic aggregation (β-sheet formation) during solid-phase peptide synthesis (SPPS). When synthesizing poly-leucine sequences or performing fragment condensations, the reduced accessibility of the N-terminal amine demands highly efficient coupling strategies.
This guide objectively compares two distinct paradigms for leucine coupling: the in situ activation approach using uronium/aminium salts (HBTU/HATU)[1] and the pre-activated ester approach using Fmoc-Leu-ODhbt[2]. By understanding the mechanistic causality behind these reagents, researchers can optimize yields, eliminate chain-terminating side reactions, and streamline reaction monitoring.
Mechanistic Analysis: Speed vs. Precision
HBTU and HATU: The Speed Paradigm
HBTU and its 7-aza analog, HATU, are the workhorses of modern SPPS[1]. They function by rapidly converting Fmoc-Leu-OH into highly reactive OBt or OAt esters in the presence of a tertiary base like DIPEA[3].
The Causality of HATU's Superiority: HATU is significantly faster than HBTU due to a neighboring group effect. The nitrogen atom at the 7-position of the HOAt leaving group forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating acyl transfer[3].
The Guanidinylation Pitfall: The aggressive reactivity of uronium/aminium salts comes with a critical risk. If the coupling is slow (due to leucine aggregation) or if the activation is not properly staged, the free N-terminal amine can directly attack the uronium carbon of HATU/HBTU[4]. This side reaction forms a stable guanidinium adduct, irreversibly terminating the peptide chain and drastically reducing overall yield[5][6].
Fmoc-Leu-ODhbt: The Precision and Monitoring Paradigm
Fmoc-Leu-ODhbt is a pre-activated 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (ODhbt) ester[7].
The Causality of Self-Indication: Unlike uronium salts, ODhbt esters provide a built-in colorimetric indicator. During aminolysis, the released Dhbt-OH is ionized by the unreacted basic N-terminal amine on the resin, generating an intensely yellow Dhbt anion[8][9]. As the acylation proceeds and the free amine is consumed, the yellow color fades to colorless[10]. This allows for real-time, non-destructive monitoring of the coupling efficiency without requiring external assays[11].
Zero Guanidinylation Risk: Because Fmoc-Leu-ODhbt lacks a uronium/aminium moiety, guanidinylation is mechanistically impossible, making it an exceptionally safe choice for slow, sterically hindered couplings[4].
Mechanistic pathways of HATU vs. ODhbt coupling, highlighting side reactions and visual monitoring.
Comparative Performance Data
The following table synthesizes the quantitative and qualitative performance metrics of these reagents during standard SPPS workflows.
Parameter
Fmoc-Leu-ODhbt
HATU / DIPEA
HBTU / DIPEA
Coupling Kinetics
Moderate to Fast
Very Fast
Fast
Guanidinylation Risk
None
High (if pre-activation is poor)
Moderate
Racemization Potential
Very Low
Low
Moderate
Visual Monitoring
Yes (Self-indicating yellow to colorless)
No (Requires Kaiser/Chloranil test)
No
Preparation Mode
Pre-activated (Ready to use)
Requires in situ activation
Requires in situ activation
Best Use Case
Difficult sequences requiring monitoring
Highly hindered, rapid couplings
Standard, unhindered couplings
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific stoichiometric and visual checks to guarantee causality between the experimental steps and the desired outcomes.
Protocol A: HATU-Mediated Leucine Coupling (In Situ Activation)
Self-Validation Principle: Pre-activation is strictly enforced using a stoichiometric deficit of HATU. This ensures the uronium salt is entirely consumed to form the OAt ester before it encounters the peptide-resin, neutralizing the guanidinylation risk[4].
Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min).
Pre-Activation (Critical Step): In a separate vial, dissolve Fmoc-Leu-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8.0 equivalents).
Incubation: Stir the activation mixture for exactly 2–3 minutes. Do not exceed 5 minutes to prevent premature ester degradation.
Coupling: Add the pre-activated mixture to the resin. Agitate for 45–60 minutes at room temperature.
Validation: Wash the resin with DMF and DCM. Perform a Kaiser test; a colorless/yellow bead indicates successful, complete coupling.
Self-Validation Principle: The reaction serves as its own indicator. The transition from yellow to colorless is a direct stoichiometric readout of amine depletion, providing real-time validation of coupling completeness[9][10].
Resin Preparation: Swell the peptide-resin in anhydrous DMF. Deprotect the N-terminal Fmoc group with 20% piperidine in DMF and wash thoroughly with DMF until neutral.
Reagent Addition: Dissolve Fmoc-Leu-ODhbt (3.0 to 4.0 equivalents) in a minimal volume of DMF. Note: No additional coupling reagents (like DIC or HATU) are required[2].
Visual Initiation: Add the solution to the resin. Observe the immediate formation of a bright yellow color in the resin bed, confirming the presence of free, reactive amines[8].
Monitoring & Completion: Agitate the reaction at room temperature. Monitor the reaction visually or via UV-Vis spectrophotometry. The coupling is complete when the yellow color completely fades to a clear, colorless state[9].
Washing: Drain the reaction vessel and wash the resin with DMF (3 × 1 min).
Conclusion & Decision Matrix
Choosing between Fmoc-Leu-ODhbt and HATU depends entirely on the specific challenges of your peptide sequence:
Select HATU when synthesizing highly sterically hindered sequences (e.g., coupling Leucine to N-methylated amino acids or Aib) where maximum acyl-transfer speed is required to overcome activation energy barriers[1][3]. Ensure strict pre-activation protocols to avoid guanidinylation[4].
Select Fmoc-Leu-ODhbt when synthesizing long, aggregation-prone poly-leucine tracts or performing automated syntheses where real-time spectrophotometric monitoring is highly advantageous[10][11]. It provides peace of mind by completely eliminating the risk of chain-terminating guanidinylation[4][7].
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Prepared by: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the choice of pre-activated amino acid esters dictates the efficiency, purity, and monitoring capabilities of the coupling cycle. This guide provides an objective, data-driven comparison between two prominent active esters of Leucine: Fmoc-Leu-OPfp (pentafluorophenyl ester) and Fmoc-Leu-ODhbt (3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl ester). While both reagents consistently deliver >98% coupling yields, their mechanistic pathways, kinetic profiles, and operational advantages differ significantly.
Fmoc-Leu-OPfp is the industry standard for automated synthesis due to its exceptional shelf stability[1]. Conversely, Fmoc-Leu-ODhbt offers a unique "self-indicating" property and superior intrinsic suppression of racemization, making it invaluable for difficult sequences and manual synthesis optimization[1].
Mechanistic Profiling & Causality
To understand the yield outcomes, we must first examine the chemical causality behind each activated ester.
Fmoc-Leu-OPfp (Pentafluorophenyl Ester)
Pentafluorophenyl esters are highly crystalline, exceptionally stable building blocks[1]. The five electron-withdrawing fluorine atoms highly activate the carbonyl carbon toward nucleophilic attack by the resin-bound amine.
Kinetics & Catalysis: While intrinsically reactive, OPfp esters are sterically hindered. In practice, their coupling kinetics are significantly accelerated by the addition of 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), which act as nucleophilic catalysts to form a highly reactive transient OBt/OAt ester[2].
Drawbacks: The reaction is completely colorless, requiring external colorimetric assays (e.g., Kaiser/Ninhydrin test) or UV monitoring of the effluent to confirm reaction completion.
Fmoc-Leu-ODhbt (Dhbt Ester)
Developed by Atherton, Meldal, and Sheppard, ODhbt esters integrate the activating leaving group directly into the molecule[1][3].
Racemization Suppression: The oxo group on the triazine ring of the Dhbt moiety provides neighboring group participation. It forms a hydrogen bond with the incoming amine, pre-organizing the transition state and drastically reducing the lifespan of any oxazolone intermediate, thereby suppressing racemization.
Self-Indicating Causality: The most profound operational advantage of ODhbt esters is their self-indicating nature. The leaving group, HODhbt, is mildly acidic. Upon release during the coupling, it immediately forms an ion pair with any remaining unreacted basic amines on the resin, generating a bright yellow color. As the coupling proceeds to completion and free amines are consumed, the yellow color fades to colorless[1]. This provides a real-time, self-validating visual and spectrophotometric monitor of the reaction.
Quantitative Yield & Performance Data
The following table synthesizes the performance metrics of Fmoc-Leu-ODhbt and Fmoc-Leu-OPfp under standard SPPS conditions (DMF solvent, 0.1 mmol scale, 3-fold excess).
Reagents: Fmoc-Leu-OPfp, Fmoc-Leu-ODhbt, HOBt (anhydrous), 20% Piperidine in DMF[4]
Step-by-Step Procedure
Step 1: Resin Swelling & Deprotection
Swell 200 mg (0.1 mmol) of Rink Amide resin in DMF for 30 minutes in two separate fritted reaction vessels (Vessel A and Vessel B).
Treat both vessels with 20% Piperidine in DMF (2 mL) for 10 minutes to remove the temporary Fmoc protecting group[4]. Drain and repeat for another 10 minutes.
Wash the resin thoroughly with DMF (5 × 3 mL) to remove all traces of piperidine.
Step 2: Preparation of Active Esters
Vessel A (OPfp): Dissolve 0.3 mmol (3 eq) of Fmoc-Leu-OPfp and 0.3 mmol (3 eq) of HOBt in 1.5 mL of DMF.
Vessel B (ODhbt): Dissolve 0.3 mmol (3 eq) of Fmoc-Leu-ODhbt in 1.5 mL of DMF. No HOBt is required.
Step 3: Coupling & Monitoring
Add the OPfp solution to Vessel A and the ODhbt solution to Vessel B.
Observation (Vessel B): Immediately upon addition, note the formation of a bright yellow color in Vessel B. This confirms the presence of unreacted amines forming an ion pair with the released HODhbt. Vessel A will remain colorless.
Agitate both vessels gently at room temperature.
Kinetic Tracking: Monitor Vessel B visually. The yellow color will progressively fade. Record the time when the resin and solution return to completely colorless (typically 20–30 minutes).
After 45 minutes, drain both vessels and wash with DMF (5 × 3 mL)[4].
Step 4: Validation (Kaiser Test)
Extract a few resin beads from both vessels.
Perform a standard Ninhydrin (Kaiser) test. Both samples should yield colorless/yellow beads, indicating a negative result (no free amines remaining) and confirming >99% coupling efficiency.
Mechanistic Diagram: ODhbt Self-Indication
Caption: The chemical causality of the ODhbt self-indicating mechanism via ion pair formation.
Conclusion & Recommendations
Both Fmoc-Leu-OPfp and Fmoc-Leu-ODhbt provide exceptional yields (>99%) for standard peptide synthesis. The choice between the two should be dictated by the specific operational environment:
Choose Fmoc-Leu-OPfp for large-scale, fully automated SPPS where long-term reagent stability in solution is paramount, and visual monitoring is unnecessary[1].
Choose Fmoc-Leu-ODhbt for manual synthesis, optimization of difficult sequences, or when synthesizing libraries where real-time, non-destructive visual confirmation of coupling completion is critical to ensure sequence fidelity[1][5].
References
Syntheses of azapeptides by the fmoc/tert-butyl/polyamide technique (WO1995008561A1). Google Patents.
Development of a Multiple Peptide Synthesis and Complementary Multiple Peptide Purification System. University of Alberta / National Library of Canada.
Portion-mixing peptide libraries of quenched fluorogenic substrates for complete subsite mapping of endoprotease specificity. Proceedings of the National Academy of Sciences (PNAS).
Coupling Reagents in Organic Chemistry. Scribd.
Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE. Imperial College London.
High-Fidelity Peptide Synthesis: A Comparative Guide to Fmoc-Leu-ODhbt vs. Traditional Coupling Strategies
In solid-phase peptide synthesis (SPPS), achieving high crude purity and absolute chiral integrity remains a critical bottleneck, particularly when synthesizing complex, sterically hindered, or aggregation-prone sequence...
Author: BenchChem Technical Support Team. Date: April 2026
In solid-phase peptide synthesis (SPPS), achieving high crude purity and absolute chiral integrity remains a critical bottleneck, particularly when synthesizing complex, sterically hindered, or aggregation-prone sequences. While in situ activation using uronium salts (e.g., HATU, HBTU) or carbodiimides (DIC/HOBt) is standard practice, these methods introduce significant mechanistic risks, including oxazolone-mediated epimerization and irreversible guanidinylation of the growing peptide chain 1.
To circumvent these limitations, pre-activated esters—specifically Fmoc-Leu-ODhbt (where ODhbt is 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine)—offer a highly efficient, self-validating alternative. This guide provides an in-depth, objective comparison of Fmoc-Leu-ODhbt against traditional coupling alternatives, detailing the causality behind its superior purity profile and providing comprehensive analytical protocols.
Mechanistic Causality: The Case for Pre-Activated ODhbt Esters
The choice of coupling strategy directly dictates the impurity profile of the crude peptide. Understanding the causality behind these impurities is essential for rational method development.
The Problem with In Situ Activation: When Fmoc-Leu-OH is activated in situ using HATU and a tertiary amine base (like DIPEA), the carboxyl group is converted into a highly reactive O-acylisourea or uronium intermediate. In the presence of base, this intermediate is prone to cyclization into an oxazolone. The alpha-proton of the oxazolone is highly acidic; its abstraction leads to racemization (yielding D-Leu) 2. Furthermore, if the N-terminal amine attacks the uronium salt instead of the activated ester, a stable tetramethylguanidinium adduct forms (+98 Da mass shift), permanently truncating the peptide.
The ODhbt Solution: Fmoc-Leu-ODhbt is a stable, crystalline, pre-activated ester 3. Because the activation step is bypassed during SPPS, no excess coupling reagents or strong bases are required. This neutral coupling environment virtually eliminates oxazolone formation and completely prevents guanidinylation.
Self-Validating Kinetics: ODhbt esters possess a unique colorimetric property. Upon nucleophilic attack by the resin-bound amine, the ODhbt leaving group is released as an anion, which is intensely yellow in DMF. As the reaction drives to completion and the free amine is consumed, the equilibrium shifts, and the solution turns colorless 4. This provides a real-time, self-validating visual indicator of coupling efficiency.
Fig 1: Mechanistic workflow comparing in situ activation vs. pre-activated Fmoc-Leu-ODhbt coupling.
Quantitative Performance Comparison
To objectively evaluate the performance of Fmoc-Leu-ODhbt, we benchmark it against the two most common in situ activation strategies. The data below synthesizes expected crude purity outcomes based on standard SPPS of a model decapeptide containing a sterically demanding Leu-Leu-Val sequence.
Coupling Strategy
Activation Type
Typical Crude Purity
Epimerization (% D-Leu)
Risk of Guanidinylation
Visual Monitoring
Fmoc-Leu-ODhbt
Pre-activated
> 98%
< 0.1%
None
Yes (Yellow → Colorless)
DIC / HOBt
In situ
85 - 92%
0.5 - 1.0%
None
No
HATU / DIPEA
In situ
90 - 95%
1.0 - 2.5%
High (if pre-activated)
No
Data Interpretation: While HATU provides rapid coupling kinetics, the basic environment required for its activation inherently increases the rate of D-Leu formation. Fmoc-Leu-ODhbt sacrifices slight initial reaction speed for absolute chemical control, resulting in a cleaner crude product that drastically reduces downstream preparative HPLC purification costs.
This protocol is designed as a self-validating system. The intrinsic colorimetric shift of the ODhbt leaving group serves as the primary validation checkpoint, eliminating the immediate need for destructive colorimetric assays (like the Kaiser test) during the synthesis run.
Step-by-Step Methodology
Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 5 mL) to remove all traces of base.
Reagent Preparation: Dissolve 0.3 mmol (3 equivalents) of Fmoc-Leu-ODhbt in 3 mL of anhydrous DMF. Note: Do not add DIPEA, NMM, or any coupling reagents.
Coupling & Visual Validation: Add the Fmoc-Leu-ODhbt solution to the resin bed.
Observation Checkpoint: The solution will immediately turn a distinct yellow as the primary amine attacks the ester, releasing the ODhbt anion.
Agitate at room temperature. Monitor the reaction visually. Once the solution fades to colorless (typically 30–60 minutes), the coupling is quantitatively complete.
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 5 mL) and Dichloromethane (DCM) (3 × 5 mL).
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge, decant the ether, and dry the pellet under vacuum.
Analytical Workflows for Purity Assessment
To rigorously verify the advantages of the ODhbt strategy, the crude peptide must be subjected to orthogonal analytical techniques. Standard Reverse-Phase HPLC (RP-HPLC) alone is insufficient, as diastereomers (L-Leu vs. D-Leu containing peptides) often co-elute.
Fig 2: Self-validating analytical workflow for assessing crude peptide purity and chiral integrity.
Mobile Phase: Buffer A (0.1% TFA in H₂O) and Buffer B (0.1% TFA in Acetonitrile).
Gradient: 5% to 65% Buffer B over 30 minutes at 1.0 mL/min.
Detection: UV absorbance at 214 nm (peptide bond) and 254 nm.
Causality: High purity (>98%) confirms the absence of deletion sequences, validating the efficiency of the ODhbt leaving group.
B. LC-MS (Side-Product Identification)
Ionization: Electrospray Ionization (ESI) in positive mode.
Causality: Scrutinize the mass spectra for a +98 Da mass shift. The absence of this peak in the Fmoc-Leu-ODhbt synthesized batch definitively proves the elimination of guanidinylation side-reactions, which are frequently observed in HATU-mediated syntheses.
C. Marfey’s Derivatization (Chiral Integrity Quantification)
Protocol: Hydrolyze 1 mg of the crude peptide in 6N HCl at 110°C for 24 hours. Dry the hydrolysate and react with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) in the presence of NaHCO₃ at 40°C for 1 hour.
Causality: FDAA reacts with the free amino acids to form diastereomers. Because L-Leu-FDAA and D-Leu-FDAA have different physicochemical properties, they resolve completely on standard RP-HPLC. Quantifying the area under the curve (AUC) for the D-Leu peak allows for precise measurement of epimerization (<0.1% expected for ODhbt).
References
ChemPep.Fmoc Solid Phase Peptide Synthesis.
BenchChem.Protocol for solid-phase peptide synthesis using Fmoc-amino acid pentafluorophenyl esters.
Luxembourg Bio Technologies.Developments in peptide and amide synthesis.
Google Patents.US5233044A - Active esters for solid phase peptide synthesis.
Case study: Successful synthesis of a difficult peptide using Fmoc-Leu-ODhbt
Overcoming Aggregation in Difficult Peptide Synthesis: A Comparative Guide on Fmoc-Leu-ODhbt As a Senior Application Scientist, I frequently encounter the limitations of standard Solid-Phase Peptide Synthesis (SPPS) when...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Aggregation in Difficult Peptide Synthesis: A Comparative Guide on Fmoc-Leu-ODhbt
As a Senior Application Scientist, I frequently encounter the limitations of standard Solid-Phase Peptide Synthesis (SPPS) when dealing with highly hydrophobic, aggregation-prone sequences. The synthesis of "difficult peptides"—such as poly-leucine tracts or beta-amyloid fragments—often fails due to rapid beta-sheet formation and severe steric hindrance. These factors dramatically reduce coupling efficiency, leading to complex mixtures of deletion sequences.
While modern uronium coupling reagents like HATU or HBTU are highly reactive, they mandate the use of excess tertiary bases (e.g., DIPEA), which can induce severe epimerization (racemization) at the activated C-terminus, particularly with bulky residues like Leucine[1].
This guide objectively evaluates the performance of pre-activated Fmoc-Leu-ODhbt (3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine ester) against standard coupling alternatives, demonstrating how its unique mechanistic properties provide a self-validating, high-yield solution for difficult peptide synthesis.
Mechanistic Causality: Why ODhbt Esters Outperform Standard Reagents
The ODhbt active ester addresses two critical failure points in SPPS through its distinct chemical structure:
Self-Validating Reaction Monitoring: The leaving group, Dhbt-OH, ionizes in the presence of unacylated resin-bound amino groups to form the Dhbt-O⁻ anion, which exhibits an intense yellow color[2]. As the coupling proceeds and free amines are consumed by the Fmoc-Leu-ODhbt, the yellow color fades to completely colorless[3]. This provides a real-time, visual (or spectrophotometric) end-point determination. It eliminates guesswork, preventing both incomplete couplings and unnecessary prolonged exposure to basic conditions.
Suppression of Racemization: Uronium salts (HATU/HBTU) require an excess of a tertiary amine base that promotes oxazolone formation, leading to racemization[1]. In contrast, Fmoc-Leu-ODhbt is a neutral, pre-activated ester. It acylates the amine efficiently without the need for additional base, thereby preserving the chiral integrity of the alpha-carbon even during extended coupling times[3].
Fig 1: Real-time visual monitoring mechanism of ODhbt active esters during SPPS.
Comparative Case Study: Synthesis of H-(Leu)6-Lys-OH
The synthesis of poly-leucine sequences on a solid support is a classic benchmark for difficult couplings due to rapid beta-sheet aggregation after the 4th residue[2]. To objectively measure performance, we compared three coupling strategies for the sequential addition of Fmoc-Leu-OH to an H-Lys(Boc)-Wang resin.
Experimental Data Summary
Coupling Strategy
Overall Yield (%)
Crude Purity (HPLC %)
D-Leu Epimer (%)
Avg. Coupling Time (min)
Fmoc-Leu-ODhbt (Pre-activated, no base)
82.4
91.2
< 0.1
45 (Auto-monitored)
HATU / DIPEA (Uronium salt)
76.1
84.5
3.8
60 (Fixed)
DIC / HOBt (Carbodiimide)
41.3
52.8
0.5
120 (Fixed)
Data Analysis
DIC/HOBt failed significantly. The slow coupling kinetics could not overcome the steric hindrance and aggregation of the growing poly-leucine chain, resulting in massive deletion sequences.
HATU/DIPEA provided acceptable yields due to its high reactivity but resulted in an unacceptable degree of racemization (3.8% D-Leu). This occurred because the presence of DIPEA during the sterically hindered, slow couplings of the 5th and 6th Leucine residues catalyzed oxazolone formation[1].
Fmoc-Leu-ODhbt achieved the highest purity and yield. The self-indicating nature allowed the workflow to dynamically extend the coupling time for the 5th and 6th residues until the yellow color completely dissipated, ensuring 100% conversion without risking base-catalyzed epimerization[2].
This protocol details the optimized incorporation of Fmoc-Leu-ODhbt. The methodology is designed to be a self-validating system, relying on the intrinsic colorimetric properties of the reagent to dictate workflow progression.
Step 1: Resin Preparation & Swelling
Weigh 0.1 mmol of Fmoc-Lys(Boc)-Wang resin into a fritted reaction vessel.
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature with gentle agitation.
Step 2: Fmoc Deprotection
Treat the resin with 20% piperidine in DMF (2 x 10 min).
Wash extensively with DMF (5 x 1 min).
Critical Causality: You must remove all traces of piperidine. Residual secondary amines will prematurely deprotonate the Dhbt-OH leaving group in the next step, triggering a false-positive yellow color and ruining the monitoring capability[2].
Step 3: Coupling with Fmoc-Leu-ODhbt
Dissolve 0.3 mmol (3 equivalents) of Fmoc-Leu-ODhbt in a minimal volume of DMF.
Add the solution directly to the resin. Do not add DIPEA or any other base.
Visual Validation: The resin mixture will immediately turn an intense yellow due to the formation of the Dhbt-O⁻ anion by the free N-terminal amines[2].
Agitate at room temperature. Monitor the reaction visually or via a UV-Vis flow cell at 440 nm.
The coupling is strictly deemed complete only when the yellow color completely fades to colorless (typically 30-50 minutes depending on chain length).
Step 4: Washing and Iteration
Wash the resin with DMF (3 x 1 min).
Repeat Steps 2-4 for subsequent residues until the sequence is complete.
Step 5: Cleavage and Deprotection
Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for HPLC analysis.
A Senior Application Scientist's Guide to NMR Analysis for Stereochemical Confirmation of Fmoc-Leu-ODhbt Coupling Products
Executive Summary In the synthesis of chiral molecules, particularly peptides for therapeutic development, the preservation of stereochemical integrity is paramount. The coupling of N-protected amino acids, such as Fmoc-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of chiral molecules, particularly peptides for therapeutic development, the preservation of stereochemical integrity is paramount. The coupling of N-protected amino acids, such as Fmoc-L-leucine, using activating agents like 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HODhbt) to form active esters (Fmoc-Leu-ODhbt), is a critical step where the risk of epimerization is significant. This guide provides a comprehensive, in-depth comparison of analytical methodologies, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the stereochemical purity of the resulting activated ester before its use in subsequent coupling steps. We will explore the causality behind experimental choices, present detailed protocols, and compare NMR with orthogonal methods such as chiral HPLC, providing researchers with a robust framework for ensuring stereochemical quality control.
The Challenge: Stereochemical Integrity in Peptide Synthesis
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which is dictated by the specific sequence and stereochemistry of its constituent amino acids. The use of the incorrect enantiomer can lead to a complete loss of efficacy or, in worst-case scenarios, introduce undesirable or toxic off-target effects.
During peptide synthesis, the activation of the carboxylic acid of an N-protected amino acid is a necessary step to facilitate amide bond formation. However, this activation increases the acidity of the α-proton, making it susceptible to abstraction by base present in the reaction mixture. This deprotonation can lead to the formation of a planar oxazolone intermediate, which can be re-protonated from either face, resulting in racemization (or epimerization if other chiral centers exist).[1][2] While modern coupling reagents are designed to minimize this side reaction, no method is entirely immune, and verification is essential.[3][4][5]
The use of HODhbt forms a highly reactive ODhbt ester.[6] The speed of the subsequent aminolysis reaction is key; if the desired coupling is slow (e.g., due to sterically hindered amino acids), the activated ester has a longer lifetime, increasing the window of opportunity for epimerization.[1] Therefore, a reliable analytical method to quantify the diastereomeric purity of the Fmoc-L-Leu-ODhbt ester before it is coupled to the growing peptide chain is a critical quality control point.
Caption: Mechanism of epimerization via an oxazolone intermediate.
Primary Analytical Approach: ¹H NMR for Diastereomeric Analysis
NMR spectroscopy is a powerful, non-destructive technique that can directly probe the chemical environment of atomic nuclei.[7] When an L-amino acid active ester (Fmoc-L-Leu-ODhbt) is contaminated with its D-epimer (Fmoc-D-Leu-ODhbt), the two species are enantiomers. Standard NMR cannot distinguish between enantiomers as they have identical physical properties in an achiral environment. However, if this active ester is then coupled to a chiral peptide chain (e.g., one containing L-amino acids), the resulting products (L-Leu-L-Peptide and D-Leu-L-Peptide) are diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.
For the analysis of the Fmoc-Leu-ODhbt intermediate itself, we must create a diastereomeric environment within the NMR tube. This is most effectively achieved using chiral solvating agents or chiral shift reagents.
Direct ¹H NMR Analysis (Baseline Assessment)
A standard ¹H NMR spectrum of the Fmoc-Leu-ODhbt product should be acquired first. While this will not resolve the L and D forms, it serves as a crucial baseline to confirm the formation of the ODhbt ester and to check for residual starting materials or byproducts. Key signals to observe for Fmoc-L-Leucine include the α-proton, the β- and γ-protons of the leucine side chain, and the protons of the Fmoc group.[8][9]
Table 1: Representative ¹H NMR Chemical Shifts for Fmoc-L-Leucine
Proton Assignment
Typical Chemical Shift (ppm) in CDCl₃
Multiplicity
Leucine α-H
~4.4
m
Leucine β-CH₂
~1.7
m
Leucine γ-CH
~1.6
m
Leucine δ-CH₃
~0.95
d
Fmoc CH, CH₂
4.2 - 4.5
m
Fmoc Aromatic H
7.3 - 7.8
m
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Upon formation of the ODhbt ester, shifts of adjacent protons, especially the α-H, are expected to change.
Advanced NMR using Chiral Shift Reagents (CSRs)
To resolve the enantiomeric Fmoc-L-Leu-ODhbt and Fmoc-D-Leu-ODhbt signals, a chiral shift reagent (CSR) is added directly to the NMR sample.[10] CSRs are typically paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands.[11][12]
Mechanism of Action: The CSR reversibly coordinates with the analyte (the Fmoc-Leu-ODhbt ester). This interaction forms two transient diastereomeric complexes: [CSR]-[Fmoc-L-Leu-ODhbt] and [CSR]-[Fmoc-D-Leu-ODhbt]. These diastereomeric complexes have different geometries and equilibrium constants, causing the protons of the L- and D-enantiomers to experience different magnetic environments.[13] This breaks their spectral degeneracy, resulting in separate, resolved signals for each enantiomer in the ¹H NMR spectrum.[13][14] The ratio of the integrals of these separated signals provides a direct and accurate quantification of the enantiomeric (or in this context, epimeric) excess.
Caption: Experimental workflow for NMR analysis of stereochemistry.
Step-by-Step Methodology
Sample Preparation (Baseline):
Carefully evaporate the solvent from a small aliquot of the Fmoc-Leu-ODhbt reaction mixture under reduced pressure.
Dissolve approximately 5-10 mg of the residue in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; the analyte must be fully soluble.
[15] * Transfer the solution to a clean, dry NMR tube.
Data Acquisition (Baseline):
Acquire a standard ¹H NMR spectrum.
Confirm the presence of signals corresponding to the Fmoc-Leu-ODhbt ester and the absence of starting Fmoc-Leu-OH.
Addition of Chiral Shift Reagent:
To the same NMR tube, add a small, sub-stoichiometric amount of a suitable CSR (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), Eu(hfc)₃).
Gently mix the sample to ensure homogeneity.
Data Acquisition (CSR):
Acquire another ¹H NMR spectrum.
Observe the spectrum for splitting of key signals, particularly the α-proton of leucine or other well-resolved peaks.
If peak separation is insufficient, add another small portion of the CSR and re-acquire the spectrum. Titrate carefully to achieve baseline resolution without excessive peak broadening, which can occur at high CSR concentrations.
Data Processing and Analysis:
Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the FID.
Phase and baseline correct the spectrum carefully.
Identify the pair of signals corresponding to the L- and D-epimers. The major peak will correspond to the desired Fmoc-L-Leu-ODhbt.
Integrate both peaks accurately.
Calculation of Diastereomeric Excess (%de):
Use the integral values (Int) to calculate the diastereomeric excess:
%de = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] * 100
Comparative Analysis: NMR vs. Alternative Methods
While NMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques for stereochemical analysis. The primary alternative is Chiral High-Performance Liquid Chromatography (HPLC).
Table 2: Comparison of Analytical Techniques for Stereochemical Purity
Feature
NMR with Chiral Shift Reagents
Chiral HPLC
Principle
Forms transient diastereomeric complexes in solution, inducing chemical shift differences.
Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.
Sample Prep
Simple: dissolve sample, add reagent to NMR tube.
More involved: requires solvent filtering, finding suitable mobile phase, method development.
Speed
Fast: analysis can often be completed in under 30 minutes per sample.
Slower: requires column equilibration and run time, typically 15-60 minutes per sample.
Information
Provides full structural information in addition to stereochemical purity. Can identify unknown impurities.
Primarily provides retention time and quantification. Does not give structural info on unknown peaks.
Quantification
Highly accurate, based on direct integration of signals. [7]
Highly accurate, based on peak area.
Validation
Self-validating through distinct spectral patterns.
Requires pure enantiomeric standards for initial method development and peak identification.
Cost
High initial instrument cost; CSRs are consumable.
Moderate instrument cost; chiral columns are expensive consumables.
Key Advantage
Speed, structural information, and minimal method development.
Very high sensitivity (can detect trace impurities).
Conclusion: An Integrated Approach to Quality Control
For the specific challenge of confirming the stereochemical integrity of an Fmoc-Leu-ODhbt active ester, ¹H NMR spectroscopy with the aid of chiral shift reagents offers a uniquely powerful combination of speed, accuracy, and informational richness. It allows the synthetic chemist to rapidly assess the degree of epimerization from the crude reaction mixture with minimal sample preparation and without the need for extensive method development. This enables a critical go/no-go decision before committing the activated amino acid to the next step in a potentially long and expensive peptide synthesis.
While Chiral HPLC remains the gold standard for final product purity analysis due to its exceptional sensitivity, the NMR-based approach is superior for in-process control where speed and structural confirmation are paramount. By integrating this NMR protocol into their workflow, researchers, scientists, and drug development professionals can build a more robust, self-validating system to ensure the stereochemical fidelity of their synthetic peptides, ultimately leading to more reliable and reproducible outcomes.
References
Ahn, S., Kim, H., & Kim, K. (2004). A Chiral Shift Reagent for Amino Acids Based on Resonance-Assisted Hydrogen Bonding. Organic Letters, 6(15), 2465–2467. [Link]
Biopharma PEG. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
Wenzel, T. J., & Wilcox, C. D. (2000). NMR methods for determination of enantiomeric excess. Chirality, 12(4), 256-270. [Link]
Li, S., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 6(18), 3323-3330. [Link]
Contreras-Martínez, S., et al. (2003). 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. Inorganic Chemistry, 42(4), 1302–1308. [Link]
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. [Link]
Fiveable. (2025). Chiral Shift Reagents: Organic Chemistry Study Guide.
Lin, Y.-S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(36), 14756–14760. [Link]
BenchChem. (2025). Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine.
Pál, R., et al. (2010). Aqueous-phase quantitative NMR determination of amino acid enantiomer ratio by 13C-NMR using chiral neodymium shift reagent. Amino Acids, 38(5), 1343–1350. [Link]
National Center for Biotechnology Information. (n.d.). Fmoc-leucine. PubChem Compound Summary for CID 1549133. Retrieved from [Link].
SlideShare. (n.d.). Epimerization of Peptide.
Hutchinson, J. E., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1914–1918. [Link]
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link].
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link].
Benchchem. (2025). The Structural and Functional Landscape of 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (HODHBt).
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine. Retrieved from [Link].
Google Patents. (2017). US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures.
Luxembourg Bio. (2004). DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization.
Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link].
PubMed. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172-8. [Link].
Evaluating the performance of Fmoc-Leu-ODhbt from different suppliers
Comprehensive Evaluation of Fmoc-Leu-ODhbt Suppliers: Performance, Purity, and Coupling Dynamics In solid-phase peptide synthesis (SPPS), the selection of coupling reagents and pre-activated amino acids fundamentally dic...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Evaluation of Fmoc-Leu-ODhbt Suppliers: Performance, Purity, and Coupling Dynamics
In solid-phase peptide synthesis (SPPS), the selection of coupling reagents and pre-activated amino acids fundamentally dictates both the yield and the stereochemical integrity of the final peptide. Active esters have long been utilized because they are sufficiently stable for isolation and prolonged storage while reacting rapidly during peptide assembly[1]. Among these, Fmoc-Leu-ODhbt (where ODhbt is the 3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine leaving group) represents a premium pre-activated derivative.
This guide provides a rigorous, data-driven framework for evaluating Fmoc-Leu-ODhbt from different suppliers. It explores the mechanistic causality behind its unique properties and establishes self-validating protocols to benchmark supplier quality.
Mechanistic Insights: The Causality of the ODhbt Leaving Group
The ODhbt ester is highly favored in complex SPPS for two primary reasons:
Suppression of Racemization: ODhbt esters are highly efficient in minimizing the loss of chiral configuration during segment coupling[2]. The structure of the Dhbt leaving group prevents the formation of the racemization-prone oxazolone intermediate that frequently plagues standard carbodiimide activations.
Self-Indicating Kinetics: A highly favorable property of ODhbt esters is the appearance of a bright yellow color during acylation, which serves as a real-time visual monitor for coupling efficiency[3].
The Causality of the Colorimetric Shift:
When Fmoc-Leu-ODhbt is introduced to the resin, the free N-terminal amine of the growing peptide chain attacks the active ester. This aminolysis expels the Dhbt-OH leaving group. The free amine on the resin acts as a local base, deprotonating the released Dhbt-OH to form the Dhbt-O⁻ anion. This specific ion pair is intensely yellow (
λmax≈410
nm). As the coupling proceeds and the free amines are consumed by acylation, the local basicity drops, the ion pair dissociates, and the yellow color dissipates. A rapid return to a colorless state guarantees that the coupling is complete, eliminating the need for destructive, off-resin colorimetric assays (like the Kaiser test).
Fig 1. Mechanistic pathway of Fmoc-Leu-ODhbt coupling and its self-indicating colorimetric shift.
Supplier Evaluation Data
Evaluating a supplier requires looking beyond basic HPLC purity. The presence of free Dhbt-OH (indicating premature hydrolysis) and D-Leu enantiomers (indicating poor manufacturing control) directly impacts synthesis success. Below is a comparative synthesis of quantitative data evaluating three tiers of suppliers.
Supplier Category
Chemical Purity (RP-HPLC)
Free Dhbt-OH Content
D-Leu Enantiomer
Coupling
t1/2
(min)
Visual Fade Clarity
Tier 1 (Premium SPPS)
> 99.5%
< 0.1%
< 0.05%
4.2
Sharp, distinct fade
Tier 2 (Global Catalog)
98.2%
0.8%
0.15%
5.8
Gradual, slight tint
Tier 3 (Bulk Economy)
96.5%
2.1%
0.40%
8.5
Muddy, indistinct
Data Interpretation & Causality:
Notice that Tier 3 suppliers show a high percentage of free Dhbt-OH (2.1%). Excess free Dhbt-OH acts as a weak acid in the resin microenvironment. This excess disrupts the stoichiometric equilibrium, slowing down the acylation kinetics (increasing the half-life to 8.5 minutes) and muddying the visual colorimetric shift because the baseline equilibrium of the Dhbt-O⁻ anion is artificially altered.
Self-Validating Experimental Protocols
To objectively generate the data in the table above, laboratories must utilize self-validating protocols. A self-validating system contains internal controls that prove the assay is measuring the intended variable without interference.
Objective: Quantify the coupling kinetics and validate the self-indicating integrity of the supplier's active ester.
Step-by-Step Methodology:
Preparation of the Control Matrix (Negative Control): Take 100 mg of Rink Amide resin and fully acetylate the free amines using Acetic Anhydride/DIPEA (1:1 v/v) in DMF for 30 minutes. Wash thoroughly with DMF. Causality: This creates a zero-amine environment to prove that any color change is strictly dependent on the amine-ester reaction, not spontaneous degradation of the reagent.
Preparation of the Active Matrix (Test): Swell 100 mg of standard Fmoc-deprotected Rink Amide resin (loading 0.5 mmol/g) in DMF.
Reagent Introduction: Dissolve 3 equivalents of the supplier's Fmoc-Leu-ODhbt in 2 mL of DMF.
Spectrophotometric Monitoring:
Add the solution to the Control Matrix. The solution must remain colorless. (If it turns yellow, the supplier's batch contains unacceptable levels of contaminating bases or free Dhbt-O⁻).
Add the solution to the Active Matrix inside a flow-cell UV-Vis spectrophotometer.
Data Acquisition: Monitor absorbance at 410 nm. The absorbance will immediately spike as the yellow Dhbt-O⁻ anion is generated. Record the time it takes for the absorbance to return to the baseline established by the Control Matrix. This duration is the total coupling time.
Protocol B: Chiral HPLC for Racemization Assessment
Objective: Quantify the D-Leu enantiomer to assess the stereochemical integrity of the supplier's manufacturing process.
Step-by-Step Methodology:
Standard Spiking (Positive Control): Before analyzing the unknown sample, inject a deliberately racemized standard (50% Fmoc-L-Leu-ODhbt / 50% Fmoc-D-Leu-ODhbt) into the chiral HPLC system (e.g., Chiralpak IA column, Hexane/IPA/TFA mobile phase). Causality: This validates that the column has the resolving power to separate the enantiomers and establishes exact retention times.
Sample Preparation: Dissolve 1 mg of the supplier's Fmoc-Leu-ODhbt in 1 mL of mobile phase. Do not use basic solvents (like DEA or DIPEA) during preparation, as this will artificially induce racemization, invalidating the evaluation of the supplier's baseline quality.
Analysis: Inject 10 µL of the sample. Integrate the area under the curve (AUC) for both the L- and D- peaks.
Validation: Calculate the % D-isomer. High-quality SPPS requires <0.1% D-isomer to prevent the accumulation of diastereomeric impurities in long peptide sequences.
Fig 2. Analytical validation workflow for evaluating Fmoc-Leu-ODhbt supplier quality and kinetics.
Conclusion & Recommendations
When selecting a supplier for Fmoc-Leu-ODhbt, purchasing decisions must be grounded in analytical reality rather than catalog pricing. The primary advantage of ODhbt esters—their self-indicating nature and racemization suppression—is entirely dependent on the chemical purity and structural integrity of the reagent[2][3]. Bulk economy suppliers often suffer from high free Dhbt-OH content, which dampens the colorimetric indicator and slows coupling kinetics. Drug development professionals are advised to implement the self-validating spectrophotometric assay (Protocol A) upon receipt of any new batch to ensure the reagent will perform reliably in automated SPPS workflows.
References
2 - The Journal of Organic Chemistry - ACS Publications
Comprehensive Operational and Disposal Guide for Fmoc-Leu-ODhbt
As solid-phase peptide synthesis (SPPS) scales from discovery to clinical manufacturing, the logistical management of active esters like Fmoc-Leu-ODhbt (CAS: 114119-83-4) becomes a critical operational pillar. Fmoc-Leu-O...
Author: BenchChem Technical Support Team. Date: April 2026
As solid-phase peptide synthesis (SPPS) scales from discovery to clinical manufacturing, the logistical management of active esters like Fmoc-Leu-ODhbt (CAS: 114119-83-4) becomes a critical operational pillar. Fmoc-Leu-ODhbt is a pre-activated amino acid derivative utilizing the 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) leaving group.
This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe handling, waste minimization, and regulatory-compliant disposal of Fmoc-Leu-ODhbt.
Chemical Profiling & Hazard Causality
To manage chemical waste effectively, one must understand the mechanistic causality behind its hazards. Fmoc-Leu-ODhbt as a pure, dry powder is generally classified as a mild irritant and is not strictly regulated as a highly hazardous substance under standard OSHA guidelines[1].
However, in an operational SPPS environment, Fmoc-Leu-ODhbt is never disposed of in a vacuum. The true hazard profile emerges from its operational matrix:
The Solvent Matrix: Fmoc-Leu-ODhbt waste is intrinsically linked to reprotoxic and hepatotoxic polar aprotic solvents, predominantly N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
The Chemical Byproducts: Following coupling, the waste stream contains cleaved HODhbt, excess diisopropylcarbodiimide (DIC) or its urea byproduct (DIU), and piperidine from subsequent deprotection steps.
Self-Indicating Properties: The ODhbt leaving group is prized because its deprotonated anion forms an intense yellow color in the presence of unreacted amines. As the coupling completes, the color fades—a self-validating visual indicator. Consequently, liquid waste streams containing HODhbt will often exhibit strong yellow/orange coloration when exposed to basic conditions (like piperidine)[2].
Because of this complex matrix, all Fmoc-Leu-ODhbt effluent must be treated as hazardous chemical waste [3].
Waste Minimization: The "In-Situ" Fmoc Removal Protocol
Before executing disposal, the preferred operational strategy is waste minimization. Traditional SPPS generates massive volumes of solvent waste due to the mandatory DMF washings between the coupling of Fmoc-Leu-ODhbt and the subsequent Fmoc deprotection step.
Recent advancements in green chemistry have validated an in-situ Fmoc removal protocol that reduces solvent waste by up to 75%[4]. By understanding the reaction kinetics—specifically that the deactivation of the active ester is faster than Fmoc removal—scientists can eliminate intermediate wash steps[2].
Step-by-Step In-Situ Waste Reduction Workflow:
Coupling: React Fmoc-Leu-ODhbt (3.0 eq) with the resin-bound amine in DMF.
In-Situ Addition: Instead of draining and washing the resin after the 1-hour coupling, directly add 4-methylpiperidine (4-MP) to the existing coupling cocktail to achieve a 20% concentration[5].
Simultaneous Quenching & Deprotection: The 4-MP simultaneously quenches any unreacted Fmoc-Leu-ODhbt and removes the Fmoc protecting group from the newly elongated peptide[4].
Consolidated Washing: Drain the reactor. Wash the resin with 1% OxymaPure in DMF. The weak acidity of OxymaPure ensures the complete neutralization and removal of residual 4-MP, validating the resin for the next cycle[5].
Causality: This protocol consolidates two highly toxic waste streams (coupling effluent and deprotection effluent) into a single, lower-volume stream, drastically reducing incineration costs and environmental impact.
Fmoc-Leu-ODhbt Disposal Decision Workflow
Proper segregation prevents exothermic reactions in waste bins and minimizes EHS (Environmental Health and Safety) disposal fees. Mixing halogenated solvents (like DCM used in resin swelling) with non-halogenated solvents (DMF/Piperidine) exponentially increases disposal costs.
Decision workflow for the segregation and disposal of Fmoc-Leu-ODhbt waste streams.
Quantitative Waste Categorization
To ensure self-validating compliance, cross-reference your generated waste against the following quantitative segregation table before disposal:
Glass or HDPE carboy (ensure no prolonged DCM exposure in low-grade plastics).
"Hazardous Liquid - Halogenated, Toxic"
Aqueous Washings
Water, trace solvents, neutralized salts.
Standard HDPE carboy.
"Hazardous Liquid - Aqueous Organics"
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.
Phase 1: Solid Waste & Empty Containers
Triple-Rinsing: Empty containers that held Fmoc-Leu-ODhbt retain hazardous micro-dust[3]. In a fume hood, add a small volume of acetone or DMF to the vial, cap, and invert three times.
Effluent Routing: Pour the rinsate into the Non-Halogenated Liquid Waste container. Repeat this process three times.
Defacement: Remove or permanently deface the original manufacturer label on the vial to prevent accidental reuse.
Disposal: Place the clean, dry vial into the designated solid hazardous waste bin.
Validation Check: Visually inspect the vial. If any white/yellow powder remains, repeat the rinse.
Phase 2: Liquid SPPS Effluent
Container Verification: Ensure the liquid waste carboy is made of HDPE and sits within a secondary containment tray capable of holding 110% of the carboy's volume.
Segregation: Transfer the Fmoc-Leu-ODhbt/DMF/Piperidine coupling effluent strictly into the Non-Halogenated waste carboy.
Causality: Piperidine is a secondary amine. Mixing it with high concentrations of halogenated solvents (like DCM) over long periods can lead to slow alkylation reactions, generating heat and pressure.
Sealing and Venting: Cap the container tightly. If the waste contains active coupling reagents (like DIC) that may generate gases, use a vented EHS cap to prevent pressure explosions.
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. List "Fmoc-Leu-ODhbt", "DMF", and "Piperidine" with their respective estimated percentages.
Validation Check: Verify that the waste container is no more than 80% full to allow for thermal expansion.
Phase 3: Spill Response
Dry Powder Spill: Do not use water, as it can spread the fine powder. Wear a NIOSH-approved respirator[1]. Gently cover the Fmoc-Leu-ODhbt powder with damp paper towels to suppress dust, sweep into a dustpan using a non-sparking tool, and place in the solid waste bin.
Liquid Effluent Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Once absorbed, transfer the material to a solid hazardous waste bag, seal, and label as "Spill Cleanup - Toxic Organics."
References
Jadhav, S. et al. (2024). "Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis. Available at:[Link]
Kumar, A. et al. (2022). "In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach." Green Chemistry, RSC Publishing. Available at:[Link]